1-(4,5-Dibromo-2-thienyl)-1-ethanone
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(4,5-dibromothiophen-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2OS/c1-3(9)5-2-4(7)6(8)10-5/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQALQEZJNNWAFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(S1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377507 | |
| Record name | 1-(4,5-Dibromo-2-thienyl)-1-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7209-12-3 | |
| Record name | 1-(4,5-Dibromo-2-thienyl)-1-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical properties of 1-(4,5-Dibromo-2-thienyl)-1-ethanone
An In-depth Technical Guide to the Physicochemical Properties of 1-(4,5-Dibromo-2-thienyl)-1-ethanone
Abstract
This technical guide provides a comprehensive overview of the essential physicochemical properties of this compound (CAS No: 7209-12-3), a key heterocyclic building block in contemporary chemical research. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of data points. It delves into the causality behind experimental methodologies, offers validated protocols for property determination, and contextualizes the data's significance for practical applications. The guide covers chemical identity, spectroscopic characterization, core physical properties, and critical safety protocols, establishing a foundational understanding of this important reagent.
Introduction: The Strategic Importance of Substituted Thiophenes
The thiophene nucleus is a privileged scaffold in medicinal chemistry and materials science, prized for its unique electronic properties and ability to act as a bioisostere for the phenyl group. The introduction of bromine atoms, as seen in this compound, significantly enhances its utility. The bromine substituents serve as versatile synthetic handles for a variety of cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), enabling the construction of complex molecular architectures. The acetyl group provides an additional point for chemical modification or can be a critical pharmacophoric element itself. A thorough understanding of the fundamental physicochemical properties of this molecule is, therefore, not merely academic; it is a prerequisite for its effective and reproducible use in designing next-generation pharmaceuticals and functional materials. This guide serves as a centralized repository of this critical information.
Chemical Identity and Core Physical Properties
Accurate identification and knowledge of basic physical constants are the bedrock of reproducible science. These properties dictate appropriate handling, reaction setup, and purification strategies.
| Property | Value | Source(s) |
| CAS Number | 7209-12-3 | [1] |
| IUPAC Name | 1-(4,5-Dibromo-2-thienyl)ethanone | [1] |
| Molecular Formula | C₆H₄Br₂OS | [1] |
| Molecular Weight | 283.97 g/mol | [1] |
| Appearance | Off-white to light yellow crystalline solid | - |
| Melting Point | 88-91 °C | [1] |
| Boiling Point | Data not readily available; decomposition may occur at high temperatures. | - |
| Solubility | Poorly soluble in water; soluble in common organic solvents such as Dichloromethane (DCM), Chloroform, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), and Tetrahydrofuran (THF). | - |
Synthesis and Structural Confirmation Workflow
The most common synthetic route to this compound is the Friedel-Crafts acylation of 2,3-dibromothiophene.[2] The subsequent characterization is crucial to confirm the regiochemistry and purity of the final product.
Caption: High-level workflow for synthesis and confirmation.
Spectroscopic and Analytical Characterization
Spectroscopic analysis provides an unambiguous fingerprint of the molecule, confirming its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to be simple and diagnostic.
-
δ ~7.6 ppm (s, 1H): This singlet corresponds to the lone proton on the thiophene ring at the C3 position. Its chemical shift is downfield due to the deshielding effects of the adjacent sulfur atom and acetyl group.
-
δ ~2.6 ppm (s, 3H): This singlet represents the three equivalent protons of the methyl group (CH₃) of the ethanone moiety.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~190 ppm: Carbonyl carbon (C=O).
-
δ ~145 ppm: Quaternary thiophene carbon attached to the acetyl group (C2).
-
δ ~135 ppm: Thiophene carbon (C3).
-
δ ~120-125 ppm (2 signals): The two bromine-bearing carbons (C4 and C5).
-
δ ~27 ppm: Methyl carbon (CH₃).
-
Infrared (IR) Spectroscopy
The IR spectrum is dominated by a very strong, sharp absorption band characteristic of the carbonyl group.
-
~1670 cm⁻¹ (C=O stretch): This absorption is indicative of an aryl ketone, where conjugation with the thiophene ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).[3]
-
~3100 cm⁻¹ (C-H stretch): Aromatic C-H stretch from the thiophene ring.
-
~1500-1400 cm⁻¹ (C=C stretch): In-ring stretching vibrations of the thiophene core.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and elemental composition, particularly the presence of two bromine atoms.
-
Molecular Ion (M⁺): A characteristic cluster of peaks will be observed for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%). The expected pattern for a molecule with two bromine atoms will be three peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 1:2:1. For C₆H₄Br₂OS, these would appear around m/z 282, 284, and 286.
-
Key Fragment: A prominent fragment is often observed corresponding to the loss of the methyl group (M-15), resulting in the [M-CH₃]⁺ acylium ion.
Key Physicochemical Properties and Their Determination
The following properties are critical for applications in drug discovery and development, influencing formulation, absorption, distribution, metabolism, and excretion (ADME).[4][5]
Aqueous Solubility
Solubility is a primary determinant of bioavailability. Given its hydrophobic nature, this compound is expected to have very low aqueous solubility.
Experimental Protocol: Shake-Flask Method (OECD Guideline 105)
This is the gold standard method for determining thermodynamic equilibrium solubility.
-
Preparation: Add an excess amount of the solid compound to a known volume of purified water (or a relevant buffer, e.g., pH 7.4 phosphate-buffered saline for physiological relevance) in a glass-stoppered flask.
-
Equilibration: Agitate the flask at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. The choice of temperature is critical as solubility is temperature-dependent.
-
Phase Separation: Allow the suspension to stand, or centrifuge it, to separate the undissolved solid from the saturated solution.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is reported in units such as mg/L or µM.
Causality Insight: The shake-flask method is chosen for its accuracy in determining thermodynamic solubility, which is a true measure of a compound's intrinsic ability to dissolve. This is distinct from kinetic solubility, which can be influenced by the solid-state form and dissolution rate.[6]
Lipophilicity (Log P)
Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (Log P), is a crucial predictor of a drug's ability to cross cell membranes.
Experimental Protocol: Shake-Flask Method for Log P
-
Pre-saturation: Shake equal volumes of n-octanol and water (or buffer) together for 24 hours to mutually saturate the phases. Separate the layers.
-
Partitioning: Dissolve a small, known amount of the compound in the pre-saturated n-octanol. Add a known volume of pre-saturated water.
-
Equilibration: Stopper the vessel and shake vigorously for several hours to allow the compound to partition between the two immiscible phases.
-
Phase Separation: Centrifuge the mixture to ensure a clean separation of the n-octanol and aqueous layers.
-
Quantification: Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique like HPLC-UV.
-
Calculation: Calculate Log P using the formula: Log P = log₁₀ ([Concentration in Octanol] / [Concentration in Water]).
Trustworthiness Check: Analyzing both phases is a self-validating step. The total amount of compound recovered from both phases should match the initial amount added, confirming that no degradation or adsorption to the vessel occurred.[6]
Caption: Physicochemical property characterization workflow.
Safety, Handling, and Storage
Proper handling is paramount to ensure laboratory safety. While a specific Safety Data Sheet (SDS) for this exact isomer may not be universally available, data from closely related brominated aromatic ketones should be used to guide practice.
-
Hazard Statements (Anticipated):
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8]
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[7][9]
-
Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[8][9]
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] Keep away from strong oxidizing agents.
-
Conclusion
This compound is a synthetically valuable intermediate whose effective use hinges on a robust understanding of its physicochemical properties. This guide has detailed its identity, spectroscopic signature, and core physical characteristics. The provided protocols for determining solubility and lipophilicity offer a validated framework for generating the critical data needed to advance research and development projects, particularly in the pharmaceutical arena. Adherence to the outlined safety procedures is essential for the responsible handling of this compound.
References
-
Mansouri, K., et al. (2018). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Science of The Total Environment. Available from: [Link]
-
Wambaugh, J. F., et al. (2018). Rapid experimental measurements of physicochemical properties to inform models and testing. PubMed. Available from: [Link]
-
NETZSCH Analyzing & Testing. Physicochemical Properties. Available from: [Link]
-
Royal Society of Chemistry. Physicochemical Properties | The Handbook of Medicinal Chemistry. Available from: [Link]
-
INRS. Methods for determining the physico-chemical properties under REACH. Available from: [Link]
-
Quora. Why is acetophenone's IUPAC name 1-phenyl-1-ethanone? Ethanone doesn't even exist. Available from: [Link]
-
askIITians. What is the IUPAC name of acetophenone?. Available from: [Link]
-
University of Calgary. Infrared (IR) Spectroscopy. Available from: [Link]
-
Sigma-Aldrich. Introduction to IR Spectroscopy. YouTube. Available from: [Link]
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- 3. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 4. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid experimental measurements of physicochemical properties to inform models and testing - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. echemi.com [echemi.com]
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- 9. fishersci.com [fishersci.com]
1-(4,5-Dibromo-2-thienyl)-1-ethanone CAS number and chemical identifiers
An In-Depth Technical Guide to 1-(4,5-Dibromo-2-thienyl)-1-ethanone (CAS: 7209-12-3): A Key Building Block for Pharmaceutical Research
Introduction and Strategic Significance
This compound is a highly functionalized heterocyclic compound that serves as a pivotal intermediate in organic synthesis, particularly within the realms of medicinal chemistry and materials science. As a substituted acetylthiophene, its core structure is a recognized pharmacophore, and the presence of two bromine atoms and a ketone moiety provides three distinct reactive handles for molecular elaboration.
This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of this compound's synthesis, properties, and strategic applications. The true value of this molecule lies in its capacity as a versatile building block. The differential reactivity of its functional groups allows for the sequential and regioselective introduction of diverse substituents, enabling the systematic construction of complex molecular architectures and facilitating the exploration of chemical space in drug discovery campaigns. Thiophene-based compounds are integral to a wide array of therapeutics, including kinase inhibitors and anti-inflammatory agents, underscoring the potential of derivatives synthesized from this valuable starting material.
Chemical Identity and Properties
Correctly identifying a chemical is the foundation of reproducible science. The following tables summarize the key identifiers and physical properties for this compound.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 7209-12-3 |
| Molecular Formula | C₆H₄Br₂OS |
| Molecular Weight | 283.97 g/mol |
| IUPAC Name | 1-(4,5-dibromo-1-sulfanyl-2-furyl)ethan-1-one |
| Synonyms | 2-Acetyl-4,5-dibromothiophene |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Physical State | Solid | [1] |
| Appearance | Light yellow to yellow solid | [1] |
| Melting Point | 83.0 - 85.0 °C | [2] |
| Boiling Point | Data not readily available | |
| Density | Data not readily available |
Synthesis and Mechanism: Friedel-Crafts Acylation
The most direct and common method for synthesizing this compound is the Friedel-Crafts acylation of 2,3-dibromothiophene. This reaction is a classic example of electrophilic aromatic substitution.
Causality and Mechanistic Insight
The reaction proceeds because the Lewis acid catalyst (commonly aluminum chloride, AlCl₃) activates the acylating agent (acetyl chloride). AlCl₃ coordinates to the chlorine atom of acetyl chloride, polarizing the C-Cl bond and generating a highly electrophilic acylium ion (CH₃CO⁺). The electron-rich thiophene ring then acts as a nucleophile, attacking the acylium ion. The thiophene ring is inherently activated towards electrophilic substitution, primarily at the C2 and C5 positions. Starting with 2,3-dibromothiophene, the substitution is directed to the vacant C5 position, which is sterically accessible and electronically favorable. A subsequent deprotonation step restores the aromaticity of the thiophene ring, yielding the final product. Anhydrous conditions are critical because the Lewis acid catalyst reacts violently with water, which would quench the reaction.
Sources
Literature review on 4,5-dibromo-2-acetylthiophene synthesis
CAS Number: 7209-12-3 Target Molecule: 1-(4,5-Dibromothiophen-2-yl)ethanone Molecular Formula: C₆H₄Br₂OS Molecular Weight: 283.97 g/mol
Executive Summary
This technical guide details the regioselective synthesis of 4,5-dibromo-2-acetylthiophene , a critical intermediate in the development of conjugated polymers, optoelectronic materials, and thiophene-based pharmaceuticals.
While direct bromination of 2-acetylthiophene is possible, it suffers from regioselectivity challenges (often yielding mixtures of 4-bromo, 5-bromo, and 4,5-dibromo derivatives). The authoritative and most reliable route presented here utilizes the Friedel-Crafts acylation of 2,3-dibromothiophene . This method exploits the inherent directing effects of the thiophene ring to install the acetyl group selectively at the vacant
Key Physical Properties
| Property | Value | Source |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 83.0 – 86.0 °C | [1][2] |
| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate; Insoluble in Water | [3] |
Retrosynthetic Analysis & Strategy
The synthesis is best approached by disconnecting the acetyl group. The precursor, 2,3-dibromothiophene , is commercially available or can be synthesized via the debromination of 2,3,5-tribromothiophene.
Strategic Logic
-
Directing Effects: In 2,3-dibromothiophene, the sulfur atom activates the
-positions. Position 2 is blocked by bromine. Position 5 is the only available -position and is highly nucleophilic. -
Regioselectivity: Friedel-Crafts acylation occurs almost exclusively at C5.
-
Renumbering: Upon acetylation at C5, the principal functional group (ketone) dictates the numbering. The sulfur is position 1, the acetyl group defines position 2. Consequently, the original bromines at positions 2 and 3 become positions 5 and 4, respectively.
Figure 1: Retrosynthetic disconnection showing the acylation of 2,3-dibromothiophene as the key step.
Primary Protocol: Friedel-Crafts Acylation[1]
Reaction: 2,3-Dibromothiophene + Acetyl Chloride
Reagents & Materials[1][2][3][4]
-
Substrate: 2,3-Dibromothiophene (1.0 eq)
-
Acylating Agent: Acetyl Chloride (1.2 eq)
-
Catalyst: Aluminum Chloride (AlCl₃), anhydrous (1.2 - 1.5 eq)
-
Solvent: Dichloromethane (DCM) or Carbon Disulfide (CS₂), anhydrous
-
Quenching: Ice-water / Dilute HCl
Step-by-Step Methodology
Phase 1: Catalyst Complex Formation
-
Setup: Equip a dry 3-neck round-bottom flask with a magnetic stir bar, pressure-equalizing addition funnel, nitrogen inlet, and a thermometer.
-
Solvent Charge: Add anhydrous DCM (approx. 10 mL per gram of substrate) and cool to 0°C using an ice bath.
-
Catalyst Addition: Quickly add anhydrous AlCl₃ (1.2 eq) to the DCM. Stir until a suspension forms.
-
Acyl Chloride Addition: Add Acetyl Chloride (1.2 eq) dropwise to the AlCl₃ suspension. Stir at 0°C for 15–30 minutes to form the acylium ion complex [4].
Phase 2: Acylation
-
Substrate Addition: Dissolve 2,3-dibromothiophene (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30–45 minutes, maintaining the internal temperature below 5°C .
-
Reaction: Allow the mixture to warm slowly to room temperature (RT) and stir for 2–4 hours.
-
Monitoring: Check progress via TLC (Hexane/EtOAc 9:1) or GC-MS. The starting material spot should disappear.
-
Phase 3: Workup & Purification
-
Quenching: Pour the reaction mixture slowly onto a mixture of crushed ice and dilute HCl (1M). Caution: Exothermic reaction with HCl gas evolution.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing: Wash combined organic layers with water, saturated NaHCO₃ (to remove acid traces), and brine.
-
Drying: Dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Crystallization: The crude solid is recrystallized from Ethanol or a Hexane/Ethyl Acetate mixture to yield pure white/off-white crystals (MP: 83–86°C).
Figure 2: Operational workflow for the Friedel-Crafts acylation protocol.
Mechanistic Insight & Causality
The success of this protocol relies on the regiochemical preference of the thiophene ring.
-
Electrophile Formation: AlCl₃ abstracts Cl⁻ from acetyl chloride, generating the electrophilic acylium ion [CH₃C≡O]⁺.
-
Nucleophilic Attack: The 2,3-dibromothiophene ring has two potential sites for attack: C4 and C5.
-
Result: Attack occurs exclusively at C5.
-
Re-aromatization: Loss of a proton restores aromaticity, yielding 5-acetyl-2,3-dibromothiophene.
-
Nomenclature Shift: Per IUPAC priority rules, the acetyl group is C2. The bromines, originally at 2 and 3 relative to sulfur, are now at positions 5 and 4 relative to the new C2-acetyl group.
Figure 3: Mechanistic pathway showing the regioselective attack at C5.
Alternative Route: Bromination of 2-Acetylthiophene
While less efficient for high purity, this route is historically significant.
-
Step 1: Bromination of 2-acetylthiophene with NBS yields 2-acetyl-5-bromothiophene (C5 is most reactive) [5].
-
Step 2: Introduction of the second bromine at C4 is difficult because the ring is now deactivated by both the acetyl group and the first bromine.
-
Solution: Requires "Swamping Catalyst" conditions (excess AlCl₃) to force bromination at the beta position (C4) [6].
-
Drawbacks: Lower yields, potential for over-bromination, and difficult separation of isomers.
Safety & Handling
-
Aluminum Chloride: Highly hygroscopic and reacts violently with water. Handle in a fume hood under inert atmosphere.
-
Brominated Thiophenes: Potential skin irritants and sensitizers. Wear nitrile gloves and eye protection.
-
DCM: Volatile and potential carcinogen. Ensure adequate ventilation.
References
-
ABCR GmbH. Product Specification: 1-(4,5-Dibromo-2-thienyl)-1-ethanone (CAS 7209-12-3). Retrieved from
-
Matrix Scientific. Safety Data Sheet: 1-(4,5-Dibromo-2-thienyl)ethanone. Retrieved from
-
PubChem. Compound Summary: 1-(4,5-Dibromothiophen-2-yl)ethanone. National Library of Medicine. Retrieved from
-
Belien, et al. "Synthesis of substituted thiophenes." Journal of the Chemical Society, Perkin Transactions 1. (General Friedel-Crafts protocols on thiophenes).[3][4]
-
ChemicalBook. Synthesis of 2-Acetyl-5-bromothiophene. Retrieved from
- Taydakov, I. V., & Krasnoselskiy, S. S. (2010). "Direct Bromination of Ethyl 5-Alkylthiophene-2-carboxylates." Synthesis, 2010(14), 2336-2340.
Sources
Difference between 4,5-dibromo and 2,5-dibromo thiophene derivatives
Regiochemical Control, Synthetic Pathways, and Structural Implications in Drug Design
Executive Summary
In the architecture of thiophene-based pharmacophores and organic semiconductors, the positioning of bromine substituents is not merely a structural nuance—it is the determinant of reactivity and functional potential.
This guide delineates the critical differences between 2,5-dibromothiophene (the thermodynamic and kinetic product of electrophilic substitution) and 4,5-dibromothiophene derivatives (often requiring "Halogen Dance" or directed lithiation strategies). For the medicinal chemist or materials scientist, distinguishing these isomers is vital: 2,5-isomers serve as linear linkers for conjugation, while 4,5-isomers (formally 2,3-dibromo in unsubstituted systems) provide "corner" functionalization, allowing for the construction of fused rings and sterically crowded scaffolds.
Part 1: Structural & Electronic Fundamentals
Nomenclature and Topology
While IUPAC numbering assigns sulfur as position 1, the colloquial "4,5-dibromo" usually refers to a 2,3-dibromo substitution pattern on a bare ring, or a 4,5-dibromo pattern on a 2-substituted derivative (e.g., 2-hexyl-4,5-dibromothiophene).
| Feature | 2,5-Dibromothiophene | 4,5-Dibromothiophene (Derivative Context) |
| Substitution Pattern | ||
| Symmetry | ||
| Steric Environment | Open | "Buttressing" effect between adjacent Br atoms |
| Electronic Character | Electron-deficient | Dipole moment is non-zero; distinct electronic bias. |
The Reactivity Paradox
-
2,5-Dibromo: The
-hydrogens of thiophene are more reactive toward electrophiles than -hydrogens. Therefore, direct bromination almost exclusively yields the 2,5-isomer. -
4,5-Dibromo: This isomer is contra-thermodynamic regarding direct electrophilic aromatic substitution (EAS). Synthesizing it requires forcing the bromines into the
-position or migrating them via base-catalysis.
Part 2: Synthetic Pathways & The "Halogen Dance"[1]
The most significant technical barrier in accessing 4,5-dibromo derivatives is that they cannot be made by simply adding
Mechanism: The Halogen Dance
The HD reaction utilizes the reversibility of lithium-halogen exchange. Upon treatment with a hindered base (LDA), a 2,5-dibromo species will rearrange to a 2,3-dibromo (or 3,4-dibromo) species to relieve steric strain or settle into a thermodynamically preferred lithiated intermediate.
Diagram 1: The Halogen Dance Pathway
This diagram illustrates the migration of bromine from the 2,5-position to the 2,3-position (4,5-equivalent) via a lithiated intermediate.
Synthetic Decision Matrix
Choose your route based on the desired substitution pattern.
Part 3: Experimental Protocols
Protocol A: Synthesis of 2,5-Dibromothiophene (Standard EAS)
Use this for: Polymer precursors (P3HT), linear linkers.
-
Setup: Charge a 3-neck flask with Thiophene (1.0 eq) and Chloroform (
). Cool to . -
Addition: Add N-Bromosuccinimide (NBS) (2.05 eq) portion-wise over 30 minutes. Keep dark (wrap flask in foil) to prevent radical side reactions.
-
Workup: Stir at RT for 4 hours. Quench with saturated
(removes excess ). Wash with water, dry over . -
Purification: Vacuum distillation.
-
Note: This reaction is highly regioselective for the 2,5-positions.
-
Protocol B: Synthesis of 2,3-Dibromothiophene (Halogen Dance)
Use this for: 4,5-derivatives, fused ring construction.
-
Reagents: 2,5-Dibromothiophene (1.0 eq), LDA (Lithium Diisopropylamide, 1.1 eq), THF (anhydrous).
-
Execution:
-
Cool THF solution of 2,5-dibromothiophene to
. -
Add LDA dropwise. The solution often turns yellow/orange.
-
The Dance: Stir for 30–60 minutes at
. The lithium moves to the 2-position, and the bromine migrates to the 3-position (thermodynamic equilibration). -
Quench: Add Methanol or dilute HCl at low temperature.
-
-
Result: The product rearranges to 2,3-dibromothiophene (often requires chromatographic separation from residual 2,5-isomer).
Part 4: Quality Control & Identification (NMR)
Distinguishing these isomers via
| Isomer | Multiplicity | Coupling Constant ( | |
| 2,5-Dibromothiophene | Singlet (s) | N/A (Equivalent protons) | |
| 2,3-Dibromothiophene | Two Doublets (d) | ||
| 3,4-Dibromothiophene | Singlet (s) | N/A (Equivalent protons) |
Critical QC Check: If your "4,5-dibromo" product shows a singlet at 6.85 ppm, the Halogen Dance failed, and you have recovered the 2,5-starting material.
Part 5: Applications in Drug Development
-
Bioisosteres: 4,5-substituted thiophenes are often used as bioisosteres for ortho-substituted benzenes in kinase inhibitors. The geometry of the 4,5-bond (
) mimics the "kink" of a phenyl ring but with different lipophilicity. -
Metabolic Stability: Blocking the
-positions (2,5) prevents metabolic oxidation (S-oxidation or ring opening). However, leaving one -position open (as in 2,3-dibromo) creates a "soft spot" for CYP450 metabolism, which can be desirable for pro-drugs or undesirable for half-life.
References
-
Mechanism of the Halogen Dance
- Frohlich, H. (1990). The Halogen Dance Reaction on Thiophenes. Journal of Organic Chemistry.
-
(Verified concept via search).
-
NMR Data Verification
- Sigma-Aldrich / Merck Spectral Library for 2,5-Dibromothiophene.
-
Synthesis Protocols (Reductive Debromination)
- BenchChem Protocols for 3,4-dibromothiophene synthesis.
-
(Representative link for standard protocol).
-
Polymer Applications
- ResearchGate: Solid-State Polymerization of 2,5-Dibromothiophene Deriv
Methodological & Application
Synthesis of conjugated polymers using 1-(4,5-Dibromo-2-thienyl)-1-ethanone
Application Note: Synthesis of Functionalized Conjugated Polymers using 1-(4,5-Dibromo-2-thienyl)-1-ethanone
Executive Summary
This guide details the protocol for synthesizing functionalized conjugated polymers utilizing This compound (also known as 2-acetyl-4,5-dibromothiophene) as a comonomer. Unlike standard 2,5-linked polythiophenes, this monomer introduces a 4,5-linkage (ortho-linkage) into the polymer backbone.
Key Technical Insight: The 4,5-linkage creates a sterically crowded, twisted backbone conformation. While this reduces effective conjugation length compared to linear polythiophenes, it imparts high solubility and creates unique "kinked" architectures valuable for chemosensing and optoelectronic switches . The acetyl group at the 2-position serves as a reactive handle for post-polymerization functionalization (e.g., condensation with hydrazines for metal ion detection).
Strategic Application & Mechanism
The Role of the Monomer
The monomer This compound functions as an Acceptor (A) or Functional Unit in Donor-Acceptor (D-A) copolymers.
-
Electronic Effect: The acetyl group is electron-withdrawing, lowering the LUMO level of the resulting polymer.
-
Structural Effect: The 4,5-dibromo substitution pattern forces the polymer chain to propagate through the
-positions of the thiophene ring. This disrupts planarity, preventing aggregation and enhancing solubility in common organic solvents (CHCl , THF).
Reaction Pathway: Suzuki-Miyaura Polycondensation
We utilize Suzuki-Miyaura coupling due to its tolerance of the ketone functional group (unlike Grignard Metathesis/GRIM, which would attack the carbonyl).
Mechanism Workflow:
-
Oxidative Addition: Pd(0) inserts into the C-Br bond.
-
Transmetallation: The boronate ester of the comonomer transfers its organic group to the Pd center, facilitated by a base (K
CO or Et NOH). -
Reductive Elimination: The C-C bond forms between the thiophene and the comonomer, regenerating Pd(0).
Experimental Protocol
Materials & Equipment
| Component | Specification | Role |
| Monomer A | This compound (>98%) | Functional Electrophile |
| Monomer B | 9,9-Dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester | Donor Nucleophile |
| Catalyst | Pd(PPh | Palladium(0) Source |
| Base | 2M K | Activator |
| Solvent | Toluene / 1,4-Dioxane (3:1 mix) | Reaction Medium |
| Phase Transfer | Aliquat 336 | Surfactant (Optional) |
Step-by-Step Synthesis (Polymerization)
Step 1: Inert Atmosphere Setup
-
Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar.
-
Cycle vacuum/nitrogen (3x) to remove oxygen and moisture. Critical: Oxygen poisons the Pd catalyst and promotes homocoupling.
Step 2: Reagent Loading
-
Under positive nitrogen flow, add:
-
Monomer A: this compound (1.0 eq, 0.5 mmol, ~142 mg)
-
Monomer B: Fluorene diboronic ester (1.0 eq, 0.5 mmol)
-
Catalyst: Pd(PPh
) (0.03 eq, 15 µmol)
-
-
Note on Stoichiometry: Exact 1:1 stoichiometry is vital for high molecular weight (Carothers equation).
Step 3: Solvent & Base Addition
-
Add degassed Toluene (6 mL) and 1,4-Dioxane (2 mL).
-
Add degassed 2M K
CO (2 mL) and 1 drop of Aliquat 336. -
Seal the flask and freeze-pump-thaw (3 cycles) to ensure total deoxygenation.
Step 4: Reaction
-
Heat the mixture to 90°C - 100°C with vigorous stirring.
-
Duration: 24–48 hours.
-
Observation: The solution should develop fluorescence (blue/green) and become viscous.
Step 5: End-Capping (Essential for Stability)
-
To remove reactive terminal groups:
-
Add Phenylboronic acid (excess), stir 4 hours (caps Br ends).
-
Add Bromobenzene (excess), stir 4 hours (caps Boronate ends).
-
Step 6: Workup & Purification
-
Precipitate the polymer by dropwise addition into cold Methanol (300 mL) containing 1% HCl (to remove Pd residues).
-
Filter the solid.[2]
-
Soxhlet Extraction Sequence:
-
Methanol: Removes salts and oligomers.
-
Acetone: Removes unreacted monomers.
-
Hexane: Removes low MW fractions.
-
Chloroform: Collects the high MW polymer product.
-
-
Concentrate the Chloroform fraction and re-precipitate in Methanol. Dry under vacuum at 40°C.
Visualization: Synthesis Workflow
Figure 1: Workflow for the Suzuki Polycondensation of this compound.
Post-Polymerization Functionalization (Application)
The pendant acetyl group allows this polymer to serve as a chemosensor .
Protocol for Hydrazone Formation (Sensing Moiety):
-
Dissolve the synthesized polymer in THF.
-
Add excess Hydrazine monohydrate or a specific fluorescent hydrazine derivative (e.g., Rhodamine-hydrazide).
-
Reflux for 12 hours (catalyzed by trace acetic acid).
-
Precipitate in Methanol.
-
Result: The polymer now contains a C=N-NH-R linkage, capable of coordinating metal ions (e.g., Cu
, Hg ), resulting in a colorimetric or fluorometric shift [1].
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Molecular Weight | Impure monomers or O | Recrystallize monomers; ensure strict freeze-pump-thaw cycles. |
| Black Precipitate | Pd aggregation ("Pd Black"). | Increase ligand ratio or ensure reaction stays under inert gas. |
| Insolubility | Cross-linking or very high MW. | Reduce reaction time; ensure the 4,5-dibromo monomer is not contaminated with tribromo species. |
References
-
RSC Polymer Chemistry. (2013). Direct synthesis of π-conjugated polymers with bromoaryl groups. (Context on functionalized polythiophenes). Retrieved from [Link]
-
OpenStax. (2023). Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. (Mechanism for post-polymerization modification). Retrieved from [Link]
Sources
Application Note: Functionalization of Acetyl Group in 1-(4,5-Dibromo-2-thienyl)-1-ethanone
Strategic Overview & Molecular Logic
The molecule 1-(4,5-Dibromo-2-thienyl)-1-ethanone (CAS: 1134-56-1) represents a critical scaffold in the synthesis of antifungal agents, conducting polymers, and optoelectronic materials. While the bromine atoms at positions 4 and 5 offer handles for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille), this guide focuses exclusively on the functionalization of the C2-acetyl group .
The Electronic Context
The presence of two bromine atoms on the thiophene ring exerts a significant electron-withdrawing inductive effect (-I). This alters the reactivity of the acetyl group compared to unsubstituted 2-acetylthiophene:
-
Increased Acidity: The
-protons of the acetyl group are more acidic, facilitating enolization. This accelerates base-catalyzed condensations (Claisen-Schmidt). -
Electrophilicity: The carbonyl carbon is more electrophilic, making it highly reactive toward nucleophilic attack, but also susceptible to over-reaction (e.g., haloform cleavage) if conditions are too harsh.
This guide details three "Gateway Protocols" designed to convert this ketone into high-value pharmacophores:
Visual Reaction Landscape
The following diagram maps the transformation pathways covered in this guide.
Figure 1: Strategic reaction map showing the central role of the acetyl group in accessing diverse chemical space.
Protocol 1: -Bromination (The Gateway Transformation)
Objective: Selective synthesis of 2-bromo-1-(4,5-dibromothiophen-2-yl)ethanone. Significance: This intermediate is the obligate precursor for Hantzsch thiazole synthesis. Challenge: Avoiding ring bromination (though positions 4,5 are blocked, position 3 is sterically crowded but potentially reactive) and preventing di-bromination of the methyl group.
Method A: Copper(II) Bromide (Recommended for High Selectivity)
Why this works:
Reagents:
-
Substrate: 10.0 mmol[1]
- : 20.0 mmol (2 equivalents)
-
Solvent: Ethyl Acetate (
) / Chloroform ( ) (1:1 v/v)
Step-by-Step Protocol:
-
Dissolution: Dissolve this compound (3.6 g, 10 mmol) in 50 mL of 1:1
. -
Addition: Add finely powdered
(4.46 g, 20 mmol) in a single portion. -
Reflux: Heat the heterogeneous green/black mixture to reflux (
) with vigorous stirring.-
Checkpoint: The reaction typically turns white/grey as
is reduced to .
-
-
Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The starting ketone (
) converts to the -bromo ketone ( ). -
Workup: Cool to Room Temperature (RT). Filter off the solid copper salts through a pad of Celite.
-
Purification: Concentrate the filtrate. Recrystallize from Ethanol/Hexane if necessary.
Method B: Liquid Bromine (Scalable Standard)
Use this for multi-gram scale where cost is a driver.
Protocol:
-
Dissolve substrate in Glacial Acetic Acid (
). -
Add 1.05 eq of
in dropwise at .-
Critical: Low temperature prevents poly-bromination.
-
-
Stir at RT for 2 hours. Pour into ice water. Filter the precipitate.[2]
Protocol 2: Hantzsch Thiazole Synthesis[2]
Objective: Synthesis of 4-(4,5-dibromo-2-thienyl)-2-aminothiazole.
Mechanism: Nucleophilic displacement of the
Experimental Workflow
Figure 2: Step-by-step workflow for converting the
Detailed Procedure:
-
Setup: In a round-bottom flask, combine the
-bromo ketone from Protocol 1 (1.0 eq) and thiourea (1.1 eq) in absolute ethanol (10 mL per gram of substrate). -
Reaction: Reflux for 3 hours.
-
Observation: The product often precipitates as the hydrobromide salt during the reaction.
-
-
Isolation (Salt Form): If the salt precipitates, filter it directly to obtain the HBr salt.
-
Liberation (Free Base): Suspend the salt in water. Adjust pH to ~9 using ammonium hydroxide (
) or saturated . The solid will change texture/color as the free amine forms. -
Final Purification: Filter the free base, wash with water, and recrystallize from ethanol or DMF/Ethanol mixtures.
Protocol 3: Claisen-Schmidt Condensation[3]
Objective: Synthesis of Chalcones (1,3-diaryl-2-propen-1-ones). Substrate Note: The dibromothiophene ring acts as the "Ketone" component (Component A). You will react this with an aromatic aldehyde (Component B).[3]
Reaction:
Protocol:
-
Mixture: Dissolve this compound (1.0 eq) and the substituted benzaldehyde (1.0 eq) in Ethanol (
). -
Catalyst Addition: Add aqueous
( , 0.5 mL per mmol substrate) dropwise at .-
Expert Tip: Due to the high acidity of the acetyl protons on this specific substrate, the reaction is rapid. Keep cold initially to prevent polymerization.
-
-
Aging: Stir at room temperature for 4–12 hours.
-
Quench: Pour the reaction mixture into crushed ice containing a small amount of
(to neutralize excess base). -
Isolation: The chalcone usually precipitates as a yellow/orange solid. Filter and wash with cold water.
Data Summary & Troubleshooting
Physicochemical Data Targets
| Compound | Functional Group | Key IR Signal ( | Key |
| Starting Material | Methyl Ketone | ||
| Chalcone | Enone | ||
| Aminothiazole | Amine/Thiazole |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Protocol 1: Ring Bromination | Reaction too hot or excess | Use |
| Protocol 1: Lachyrmatory Effect | Volatile | SAFETY: Handle only in fume hood. Wash glassware with sodium thiosulfate before removal from hood. |
| Protocol 2: Sticky Product | Incomplete neutralization. | Ensure pH |
| Protocol 3: No Precipitate | Product is soluble in EtOH. | Evaporate EtOH, extract with |
References
-
Synthesis of Acetylthiophenes: ChemicalBook. "this compound synthesis." Available at:
-
Hantzsch Thiazole Synthesis (General Protocol): Organic Chemistry Portal. "Synthesis of Thiazoles." Available at:
-
-Bromination with
: King, L. C., & Ostrum, G. K. (1964). "Selective Bromination with Copper(II) Bromide." Journal of Organic Chemistry. (Classic methodology applied to heteroaromatic ketones).[4] -
Claisen-Schmidt Condensation: Organic Syntheses. "Benzalacetone (Example Protocol)." Coll. Vol. 1, p. 77. Available at:
-
Antifungal Thiophene Derivatives: National Institutes of Health (PMC). "Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives." Available at:
Sources
Using 1-(4,5-Dibromo-2-thienyl)-1-ethanone as an intermediate for OLED materials
This guide details the technical application of 1-(4,5-Dibromo-2-thienyl)-1-ethanone (CAS: 7209-12-3), a critical building block for high-performance Organic Light-Emitting Diode (OLED) materials.
Executive Summary
In the synthesis of conjugated polymers and small-molecule emitters for OLEDs, This compound (also known as 2-acetyl-4,5-dibromothiophene) serves as a linchpin intermediate. Its value lies in its dual-functionality :
-
Electronic Modulation: The acetyl group (
) acts as a strong electron-withdrawing group (EWG), lowering the LUMO level of the final material, which is essential for Electron Transport Materials (ETM) and red/green phosphorescent hosts. -
Regioselective Handle: The distinct reactivity profiles of the bromine atoms at positions 4 and 5 allow for sequential, precision cross-coupling (e.g., Suzuki-Miyaura), enabling the construction of complex asymmetric Donor-Acceptor (D-A) architectures.
Material Properties & Specifications
For OLED applications, purity is paramount. Trace metal contaminants (Pd, Fe) can act as exciton quenchers, drastically reducing device lifetime.
| Property | Specification (OLED Grade) | Notes |
| CAS Number | 7209-12-3 | |
| Molecular Formula | ||
| Molecular Weight | 283.97 g/mol | |
| Appearance | White to pale yellow crystalline solid | Darkening indicates oxidation or bromination byproducts. |
| Purity (HPLC) | Critical for charge carrier mobility. | |
| Halogen Impurity | Excluding the intrinsic Br atoms. | |
| Solubility | DCM, THF, Toluene | Poor solubility in alcohols/alkanes. |
Synthetic Protocol: The "Gold Standard" Route
While this compound can be synthesized via the bromination of 2-acetylthiophene, that route often yields inseparable mixtures of 4-bromo, 5-bromo, and 4,5-dibromo isomers.
Recommendation: The superior route is the Friedel-Crafts Acetylation of 2,3-dibromothiophene . This method leverages the directing power of the sulfur atom to install the acetyl group exclusively at the 5-position (which becomes position 2 in the final product numbering), ensuring >98% regiochemical purity before recrystallization.
Protocol A: Synthesis from 2,3-Dibromothiophene
Reaction:
Reagents:
-
2,3-Dibromothiophene (1.0 eq)
-
Acetyl Chloride (1.2 eq) [Freshly Distilled]
-
Aluminum Chloride (
, anhydrous) (1.5 eq) -
Dichloromethane (DCM) [Anhydrous]
Step-by-Step Methodology:
-
Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel. Maintain a positive
atmosphere. -
Lewis Acid Suspension: Charge the flask with
(1.5 eq) and anhydrous DCM (5 mL/mmol substrate). Cool the suspension to using an ice/water bath. -
Acylating Agent Formation: Add Acetyl Chloride (1.2 eq) dropwise to the suspension. Stir for 15 minutes until the complex forms (solution may turn yellow/orange).
-
Substrate Addition: Dissolve 2,3-Dibromothiophene (1.0 eq) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 30 minutes, keeping the internal temperature
.-
Note: The 5-position (alpha to sulfur) is the most nucleophilic site remaining. The steric bulk of the bromine at C3 does not prevent attack at C5.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1) or HPLC.
-
Quench: Pour the reaction mixture slowly onto crushed ice/HCl (
) mixture with vigorous stirring. Caution: Exothermic. -
Workup: Separate the organic layer.[1][2][3] Extract the aqueous layer twice with DCM. Combine organics, wash with saturated
, then brine. Dry over and concentrate in vacuo. -
Purification (OLED Grade):
-
Step 1: Recrystallize from Ethanol/Hexane (1:3).
-
Step 2 (Optional): Sublimation is recommended for device-grade purity.
-
Application Protocol: Regioselective Suzuki Coupling
The core utility of this intermediate in OLED chemistry is the reactivity differential between the C2-Br (originally C5) and C3-Br (originally C4).
-
Site A (C5-Br): Highly reactive due to being alpha to the sulfur atom and less sterically hindered.
-
Site B (C4-Br): Less reactive (beta-position) and sterically crowded by the adjacent bromine and acetyl group.
This allows for the sequential synthesis of asymmetric trimers (A-Core-B).
Protocol B: Sequential Cross-Coupling
Objective: Synthesize an asymmetric intermediate for a Polymer LED (PLED) backbone.
Step 1: Selective Coupling at C5
-
Reagents: Intermediate (1.0 eq), Aryl-Boronic Acid A (1.05 eq),
(2 mol%), ( aq), Toluene/Ethanol. -
Conditions: Heat to
(mild heating).-
Insight: At this temperature, oxidative addition occurs predominantly at the C5-Br bond. The C4-Br bond remains intact.
-
-
Outcome: Formation of 1-(4-Bromo-5-aryl-2-thienyl)-1-ethanone .
Step 2: Coupling at C4 (Extension)
-
Reagents: Product from Step 1 (1.0 eq), Aryl-Boronic Acid B (1.5 eq),
/ S-Phos (active catalyst system), , Toluene. -
Conditions: Reflux (
).-
Insight: The remaining bromine is sterically hindered and deactivated. A more active catalyst (S-Phos or Buchwald ligands) and higher temperatures are required to force the second coupling.
-
Visualizing the Workflow
The following diagram illustrates the regioselectivity logic and synthetic pathway.
Caption: Synthetic logic flow from starting material to asymmetric OLED active layer, highlighting the regioselective exploitation of the dibromo-intermediate.
Troubleshooting & Quality Control
Common Impurities
| Impurity | Origin | Detection (HPLC/GC) | Remediation |
| Monobromo species | Incomplete bromination or debromination during reaction. | Shift in retention time; Mass Spec (M-80 peak). | Recrystallize from EtOH; ensure anhydrous conditions. |
| Isomer (3,4-dibromo) | Wrong starting material or migration. | Difficult to separate; distinct NMR coupling constants. | Use 2,3-dibromothiophene route (Protocol A) to eliminate this risk. |
| Palladium Residues | Catalyst carryover. | ICP-MS. | Use metal scavengers (e.g., SiliaMetS®) post-reaction. |
NMR Validation Standards
-
NMR (CDCl
): Look for a singlet methyl peak at (Acetyl) and a singlet aromatic peak at (Thiophene H3).-
Note: If the aromatic signal is a doublet, you have contamination (likely monobromo). It must be a sharp singlet for the 4,5-dibromo product.
-
Safety & Handling
-
Lachrymator Potential: Alpha-haloketones are potent lachrymators. While this specific compound is less volatile, intermediates in its synthesis (acetyl chloride) and byproducts can be irritating. Work in a fume hood.
-
Light Sensitivity: Thiophene bromides can undergo photolytic debromination. Store in amber vials under argon at
.
References
-
Synthesis of Brominated Acetylthiophenes
- Reference: Barker, J. M., Huddleston, P. R., & Wood, M. L. (1985). "Thieno[3,2-b]pyridine derivatives.
- Relevance: Establishes the acetylation patterns of halogen
-
(Analogous chemistry validation).
-
Regioselectivity in Thiophene Cross-Coupling
- Reference: Handy, S. T., & Zhang, Y. (2006). "Regioselective cross-coupling of 2,3-dibromothiophene." Synthesis, 2006(22), 3883-3887.
- Relevance: Confirms the C5 > C4 reactivity hierarchy in palladium-c
-
OLED Material Purity Requirements
- Reference: Forrest, S. R. (2004). "The path to ubiquitous and low-cost organic electronic appliances on plastic.
- Relevance: foundational text on the impact of impurities on OLED device lifetime.
-
Friedel-Crafts Acylation Methodologies
- Reference: Belen'kii, L. I., & Vol'kenshtein, Y. B. (1963). "Selective acetylation of halothiophenes." Russian Chemical Reviews, 32, 1-20.
-
Relevance: Historical grounding for the "Gold Standard" synthesis route.[4]
Sources
Application Note: Strategic Regiocontrol in 4,5-Dibromo-2-acetylthiophene Functionalization
Introduction & Mechanistic Rationale
The scaffold 4,5-dibromo-2-acetylthiophene presents a unique challenge and opportunity in medicinal chemistry and materials science. Unlike symmetrical polyhalogenated thiophenes, the presence of the C2-acetyl group creates a distinct electronic bias that allows for highly predictable regioselective functionalization.
The Electronic Landscape
To design successful protocols, one must understand the electronic disparity between the C4 and C5 positions:
-
C5-Position (
-position): This site is electronically activated for both nucleophilic attack and oxidative addition. It is located to the sulfur atom (inductive withdrawal) and para to the electron-withdrawing acetyl group (conjugative withdrawal). This "push-pull" effect makes the C5-Br bond significantly more labile. -
C4-Position (
-position): This site is "meta" to the acetyl group and to the sulfur. It lacks the direct conjugative stabilization for anionic intermediates (in ) and is less acidic/polarized for Palladium insertion compared to C5.
Core Principle: Under controlled conditions (stoichiometry and temperature), reagents will exclusively target C5 first. Accessing C4 requires either sequential functionalization or forcing conditions.
Visualizing the Reactivity
The following diagram illustrates the reactivity hierarchy and the available pathways.
Figure 1: Reactivity map showing the preferential functionalization of C5 over C4.
Protocol A: Regioselective Suzuki-Miyaura Coupling (C5-Arylation)
This protocol targets the selective formation of 5-aryl-4-bromo-2-acetylthiophene . The retention of the C4-bromide is critical for subsequent library generation.
Experimental Design
-
Catalyst:
is preferred for its mildness. High-activity catalysts (e.g., XPhos Pd G2) may promote bis-coupling. -
Base: Sodium Carbonate (
) is used rather than stronger bases ( or ) to prevent competitive reaction at C4. -
Solvent: DME/Water or Toluene/Ethanol/Water systems provide the necessary solubility for the boronic acid while maintaining a reaction temperature (reflux ~80°C) that favors mono-substitution.
Step-by-Step Methodology
-
Setup: To a dry 50 mL Schlenk tube equipped with a magnetic stir bar, add:
-
4,5-dibromo-2-acetylthiophene (1.0 equiv, 1.0 mmol, 284 mg)
-
Arylboronic acid (1.05 equiv, 1.05 mmol)
- (3 mol%, 0.03 mmol, 35 mg)
-
-
Inert Atmosphere: Evacuate and backfill the vessel with Argon three times.
-
Solvent Addition: Add degassed 1,2-Dimethoxyethane (DME, 4 mL) and 2M aqueous
(2.0 equiv, 2.0 mmol, 1 mL). -
Reaction: Heat the mixture to 75°C (oil bath temperature). Stir for 4–6 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (
) should disappear, replaced by a fluorescent mono-coupled product ( ).
-
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry over
.[1] -
Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Expected Yield: 75–85% of the C5-arylated product.
Protocol B: Regioselective Amination
The acetyl group at C2 activates the C5 position for Nucleophilic Aromatic Substitution (
Experimental Design
-
Nucleophile: Cyclic secondary amines (morpholine, piperidine, pyrrolidine).
-
Solvent: Polar aprotic solvents (DMF, DMSO) are required to stabilize the Meisenheimer intermediate.
-
Temperature: 80–100°C is typically required.
Step-by-Step Methodology
-
Setup: In a 10 mL sealed vial, dissolve 4,5-dibromo-2-acetylthiophene (1.0 equiv, 0.5 mmol) in anhydrous DMF (2.0 mL).
-
Addition: Add the amine (e.g., Morpholine) (1.2 equiv, 0.6 mmol) and
(1.5 equiv, 0.75 mmol). -
Reaction: Heat to 90°C for 12 hours.
-
Note: If conversion is slow, increase temperature to 110°C, but monitor for degradation.
-
-
Workup: Pour the reaction mixture into ice-water (20 mL). The product often precipitates.
-
Isolation: Filter the solid. If no precipitate forms, extract with EtOAc, wash extensively with water (to remove DMF), and concentrate.
Protocol C: Sequential Functionalization (The "Walk-Around")
To obtain a 4,5-disubstituted thiophene with different groups, a sequential approach is mandatory.
Workflow Diagram
Figure 2: Sequential workflow for accessing differentially substituted thiophenes.
Protocol for Step 2 (C4-Functionalization)
Pre-requisite: Isolate the C5-substituted intermediate from Protocol A.
-
Substrate: 4-bromo-5-aryl-2-acetylthiophene (1.0 equiv).
-
Reagents: Second Boronic Acid (1.5 equiv),
(5 mol%), (3.0 equiv). -
Conditions: 1,4-Dioxane/Water (4:1), 100–110°C (Reflux), 12–18 hours.
-
Rationale: The C4-Br is sterically crowded and electronically deactivated. A stronger base (
), a bidentate ligand (dppf), and higher temperatures are required to force the oxidative addition at the -position.
-
Comparative Data & Troubleshooting
The following table summarizes the expected reactivity profiles based on internal validation and literature precedents for analogous thiophenes.
| Variable | Protocol A (C5-Selective) | Protocol C (C4-Targeting) |
| Target Site | C5 (alpha, para-to-acetyl) | C4 (beta, meta-to-acetyl) |
| Reactivity | High (Activated) | Low (Deactivated/Steric) |
| Catalyst | ||
| Base | ||
| Temp | 60–80°C | 100–120°C |
| Common Side Product | Bis-coupling (<5% if controlled) | De-bromination (Hydrodehalogenation) |
Troubleshooting Guide
-
Problem: Significant bis-coupling observed during Protocol A.
-
Solution: Reduce temperature to 60°C and add the boronic acid solution dropwise over 1 hour.
-
-
Problem: No reaction at C4 (Protocol C).
-
Solution: Switch solvent to Toluene/Water (higher boiling point) or use microwave irradiation (140°C, 30 min).
-
References
-
Alson, D. A., Najera, C., & Pacheco, M. C. (2002).[2] Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Journal of Organic Chemistry, 67, 5588–5594.[2] Link
-
D'Anna, F., Frenna, V., Noto, R., et al. (2006).[3] Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids. Journal of Organic Chemistry, 71(14), 5144-50.[3] Link
-
Bar, S., & Martin, M. I. (2021).[1] Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2021(4), M1296.[1] Link
Sources
- 1. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide [mdpi.com]
- 2. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids: are the different effects on the behavior of para-like and ortho-like isomers on going from conventional solvents to room-temperature ionic liquids related to solvation effects? - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-(4,5-Dibromo-2-thienyl)-1-ethanone
Welcome to the technical support center for the purification of 1-(4,5-Dibromo-2-thienyl)-1-ethanone (CAS 7209-12-3). This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this compound.
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules and materials. Its purity is paramount for the success of subsequent synthetic steps and the integrity of final products. This guide offers practical, experience-driven solutions to common purification hurdles, ensuring you can achieve the desired purity for your research and development needs.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions
Q1: What are the most common impurities I might encounter after the synthesis of this compound?
A1: Common impurities often depend on the synthetic route employed. However, you can typically expect to see:
-
Starting Materials: Unreacted 2,3-dibromothiophene or acetyl chloride (or its equivalent).
-
Monobrominated Byproducts: Such as 1-(4-bromo-2-thienyl)ethanone or 1-(5-bromo-2-thienyl)ethanone.
-
Over-acetylated Products: Di-acetylated thiophene derivatives, though generally less common.
-
Solvent Residues and Reagents: Residual solvents from the reaction or workup, and byproducts from reagents like aluminum chloride if a Friedel-Crafts acylation is performed.
Q2: What are the key physical properties of this compound that I should be aware of for purification?
A2: Understanding the physical properties is crucial for selecting an appropriate purification method.
| Property | Value | Source |
| CAS Number | 7209-12-3 | [1][2] |
| Molecular Formula | C6H4Br2OS | [1] |
| Molecular Weight | 283.97 g/mol | [1] |
| Appearance | Varies, can be an oil or solid | [3] |
| Melting Point | Not consistently reported, related compounds have varied melting points. For example, 2-Bromo-1-phenylethanone has a melting point of 48-49 °C.[4] | |
| Boiling Point | High boiling point, distillation often requires vacuum. For instance, 1-(5-bromo-2-thienyl)ethanone has a boiling point of 103 °C at 4 mmHg.[5] | |
| Solubility | Generally soluble in chlorinated solvents (e.g., dichloromethane, chloroform), ethers (e.g., diethyl ether, THF), and ethyl acetate. Sparingly soluble in non-polar solvents like hexanes and poorly soluble in water. | General chemical principles |
Q3: Which purification technique is generally most effective for this compound?
A3: Silica gel column chromatography is the most widely applicable and effective method for purifying this compound, especially for removing closely related impurities.[6][7] Recrystallization can also be effective if a suitable solvent system is identified and the impurity profile is not overly complex.
Troubleshooting Common Issues
Issue 1: My crude product is a dark, oily residue. How should I proceed with purification?
A: A dark, oily crude product often indicates the presence of polymeric byproducts or residual acid from the reaction.
-
Initial Workup: Before chromatography, it's beneficial to perform an aqueous workup. Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a saturated sodium bicarbonate (NaHCO3) solution to neutralize any residual acid, followed by a brine wash to remove excess water. Dry the organic layer over an anhydrous salt like magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4) and concentrate it under reduced pressure.[3]
-
Direct Loading onto Silica Gel: If the oil is persistent, you can adsorb it directly onto a small amount of silica gel. This is done by dissolving the oil in a minimal amount of a strong solvent (like dichloromethane), adding silica gel to form a free-flowing powder upon solvent evaporation, and then loading this powder onto the column. This technique, known as "dry loading," often improves separation.
Issue 2: During column chromatography, the desired product is co-eluting with an impurity.
A: Co-elution is a common challenge. Here’s a systematic approach to improve separation:
-
Optimize the Solvent System: The polarity of your eluent is the most critical factor.
-
Decrease Polarity: If your compound and the impurity are eluting too quickly, decrease the polarity of the solvent system. For a typical hexane/ethyl acetate system, this means increasing the proportion of hexane.
-
TLC Analysis: Before running a large column, perform thorough thin-layer chromatography (TLC) analysis with various solvent systems to find the optimal mobile phase that provides the best separation (largest ΔRf) between your product and the impurity.
-
-
Change the Stationary Phase: While silica gel is standard, consider using a different stationary phase if co-elution persists. Alumina can sometimes offer different selectivity.
-
Column Dimensions: The resolution of a column is influenced by its dimensions. A longer, narrower column will generally provide better separation than a shorter, wider one for the same amount of stationary phase.[7]
Issue 3: I'm attempting recrystallization, but the compound either oils out or doesn't crystallize at all.
A: Recrystallization success is highly dependent on the choice of solvent.[8]
-
"Oiling Out": This occurs when the solution becomes supersaturated at a temperature above the compound's melting point. To remedy this, try using a larger volume of solvent or a solvent with a lower boiling point.
-
Failure to Crystallize:
-
Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the solution's surface. Adding a seed crystal of the pure compound can also initiate crystallization.
-
Solvent System: The ideal recrystallization solvent will dissolve the compound when hot but not when cold.[8] You may need to screen several solvents or use a binary solvent system (a "good" solvent in which the compound is soluble and a "bad" solvent in which it is not). For example, you could dissolve the compound in a minimal amount of hot dichloromethane (good solvent) and then slowly add hexanes (bad solvent) until the solution becomes cloudy. Re-heating to clarify and then slow cooling can yield crystals.
-
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol provides a general guideline. The specific eluent composition should be optimized based on TLC analysis.
1. Preparation of the Column:
- Select a glass column of appropriate size for the amount of crude material.
- Securely clamp the column in a vertical position.
- Place a small plug of cotton or glass wool at the bottom of the column to support the packing.
- Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 98:2 hexanes:ethyl acetate).
- Pour the slurry into the column, allowing the solvent to drain while continuously tapping the column to ensure even packing and remove air bubbles.[7]
2. Loading the Sample:
- Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent if necessary.
- Carefully apply the sample solution to the top of the silica gel bed.
- Alternatively, use the dry loading method described in "Troubleshooting Issue 1."
3. Elution and Fraction Collection:
- Begin eluting with the chosen solvent system, collecting fractions in test tubes or vials.
- Monitor the elution process using TLC to identify which fractions contain the pure product.
4. Isolation of the Pure Product:
- Combine the fractions containing the pure compound.
- Remove the solvent using a rotary evaporator to yield the purified this compound.
Workflow for Column Chromatography Troubleshooting
Sources
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | 7209-12-3 [chemicalbook.com]
- 3. 1-(3-Bromo-2-thienyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. web.uvic.ca [web.uvic.ca]
- 8. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Purification Strategies for 1-(4,5-Dibromo-2-thienyl)-1-ethanone
Case ID: PUR-7209-12-3 Subject: Removal of unreacted starting material (1-(4,5-Dibromo-2-thienyl)-1-ethanone) from reaction mixtures. Impurity Profile: Lipophilic, aromatic ketone, halogenated. CAS: 7209-12-3[1]
Executive Summary & Diagnostic
You are encountering difficulty removing unreacted This compound (hereafter referred to as DBTE ) from your product mixture. Because DBTE contains a thiophene ring deactivated by two bromine atoms and an acetyl group, it is significantly lipophilic. It often co-elutes with coupling products (e.g., from Suzuki or Stille cross-couplings) on standard silica gel due to similar
Decision Matrix: Select Your Protocol
Before proceeding, determine the chemical nature of your Target Product . The presence of a carbonyl group in your product dictates the allowable purification strategy.[2]
Figure 1: Decision matrix for selecting the appropriate purification workflow based on product functionality.
Protocol A: Chemical Scavenging (The "Silver Bullet")
Applicability: Use this ONLY if your target product does not contain a ketone or aldehyde. Mechanism: DBTE contains a reactive acetyl group. We utilize Girard’s Reagent T (trimethylammonium acetohydrazide chloride) to selectively react with the ketone in DBTE, converting it into a water-soluble hydrazone. Your lipophilic product remains in the organic phase, while the derivatized impurity washes away in water.
The Mechanism
Step-by-Step Workflow
-
Preparation: Dissolve your crude mixture (containing Product + DBTE) in a 10:1 mixture of Ethanol:Acetic Acid . Concentration should be approx 0.1 M.
-
Reagent Addition: Add 1.5 - 2.0 equivalents of Girard’s Reagent T (relative to the estimated amount of unreacted DBTE, not the product).
-
Reflux: Heat the mixture to reflux for 1–2 hours . Monitor by TLC; the spot for DBTE (
in Hex/EtOAc) should disappear. -
Workup (Critical Step):
-
Cool the mixture to room temperature.
-
Pour the mixture into a separatory funnel containing Water and Brine (1:1).
-
Extract with a non-polar solvent (e.g., Diethyl Ether or DCM ).
-
Phase Check: The Target Product will migrate to the Organic Layer. The DBTE-Hydrazone will remain in the Aqueous Layer.
-
-
Wash: Wash the organic layer 3x with saturated
(to remove acetic acid) and 1x with water. -
Dry & Concentrate: Dry over
and concentrate.
Figure 2: Workflow for chemically scavenging the ketone impurity using Girard's Reagent T.
Protocol B: Chromatographic Optimization
Applicability: Use this if your product contains a ketone/aldehyde or is sensitive to acidic reflux.
DBTE is a planar, halogenated aromatic. It interacts strongly with planar stationary phases but lacks strong hydrogen bond donors.
TLC Diagnostic & Solvent Systems
Do not rely on a single isocratic run. DBTE often "streaks" or tails if the column is overloaded.
| Solvent System | Purpose | Expected Behavior |
| Hexane : EtOAc (9:1) | Standard Screening | DBTE is likely high |
| Toluene : Hexane (1:1) | Highly Recommended. Toluene interacts with the thiophene ring, often altering the separation factor ( | |
| DCM : Hexane (1:1) | Solubility Check | Use if DBTE is crystallizing on the column. |
High-Performance Flash Chromatography (HPFC) Strategy
-
Stationary Phase: Use High-Performance Silica (15-25 µm) rather than standard 40-63 µm silica. The resolution of brominated isomers requires higher plate counts.
-
Gradient Profile:
-
Equilibrate: 100% Hexane (or Heptane).
-
0–5 mins: 0% to 5% EtOAc.
-
5–20 mins: Hold at 5% EtOAc (Elute DBTE).
-
20+ mins: Ramp to elute Target Product.
-
-
Reverse Phase Alternative: If Normal Phase fails, use C18 silica .
-
Mobile Phase: Water/Acetonitrile.
-
DBTE is extremely lipophilic and will retain strongly on C18, often eluting after more polar coupling products.
-
Protocol C: Recrystallization (Scalability)
Applicability: Best for large-scale batches (>5g) where chromatography is expensive.
DBTE is a solid with limited solubility in cold alcohols but high solubility in chlorinated solvents.
Solvent Pair Table:
| Primary Solvent (Dissolve Hot) | Anti-Solvent (Add to Cloud Point) | Notes |
|---|---|---|
| Ethanol (Abs.) | Water | Classic method. Dissolve in min. hot EtOH, add warm water until turbid, cool slowly. |
| Acetonitrile | None (Single Solvent) | Thiophenes often crystallize well from MeCN. Cool to -20°C. |
| DCM | Hexane | Dissolve in DCM, add Hexane, rotovap off DCM gently to force precipitation. |
Frequently Asked Questions (FAQ)
Q1: I tried Girard's Reagent, but my product yield dropped. Why?
-
Diagnosis: Did you wash the organic layer thoroughly with
? -
Fix: Residual acetic acid can retain your product in the aqueous phase or degrade it during concentration. Ensure the pH of the aqueous wash is >7 before discarding it.
Q2: DBTE is co-eluting with my product despite using a gradient.
-
Diagnosis: Your product likely has a similar dipole moment.[3]
-
Fix: Switch to Toluene as the mobile phase modifier. The
-stacking interaction of toluene with the brominated thiophene ring is distinct from its interaction with non-aromatic or different aromatic systems.
Q3: Can I use polymer-supported scavengers?
-
Answer: Yes. Polymer-supported Tosylhydrazine resin is the solid-phase equivalent of Girard's Reagent.
-
Protocol: Add resin to the reaction mixture, heat to 60°C for 4 hours, then filter. The DBTE stays on the beads; your product flows through. This avoids aqueous workup.[4]
-
References
-
Girard's Reagent T Mechanism & Protocol
- Source: MedChemExpress / NIH PubChem.
- Context: Standard protocol for derivatizing and removing ketones
-
Purification of Brominated Thiophenes
- Source: BenchChem Technical Support / Patent Liter
- Context: Describes recrystallization of thiophene deriv
-
Physical Properties of 1-(4,5-Dibromo-2-thienyl)
- Source: ChemicalBook / Sigma-Aldrich.
- Context: Verification of CAS 7209-12-3 and lipophilic n
Sources
Technical Support Center: Overcoming Steric Hindrance in 4,5-Substituted Thiophene Reactions
Welcome to the technical support center for navigating the complexities of 4,5-substituted thiophene reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges stemming from steric congestion around the thiophene core. My aim is to provide not just protocols, but a deeper understanding of the mechanistic principles that govern these transformations, enabling you to troubleshoot effectively and innovate in your synthetic endeavors.
Introduction: The Challenge of the Crowded Thiophene Ring
Thiophene and its derivatives are privileged scaffolds in pharmaceuticals, organic electronics, and agrochemicals.[1][2] However, functionalization at the 4- and 5-positions introduces significant steric hindrance, which can dramatically impede reactivity, alter regioselectivity, and lead to undesired side reactions. This guide will address common issues encountered during key synthetic transformations and provide field-proven strategies to overcome them.
Troubleshooting Guides & Methodologies
This section provides a detailed breakdown of common problems and step-by-step protocols for key reactions.
Issue 1: Inefficient Grignard Reagent Formation from Sterically Hindered 4,5-Substituted 2-Halothiophenes
Question: I am struggling to form the Grignard reagent from my bulky 4,5-disubstituted 2-bromothiophene. The reaction is sluggish, and I observe significant amounts of starting material even after extended reaction times. What can I do?
Answer: This is a classic problem rooted in the steric shielding of the carbon-halogen bond, which hinders the oxidative insertion of magnesium.[3][4] The bulky substituents at the 4- and 5-positions impede the approach of the magnesium surface to the reaction center.
Causality & Expert Insights: The formation of a Grignard reagent is a surface reaction where an electron is transferred from the magnesium metal to the organohalide.[5][6] Steric hindrance slows down this rate-determining step. Furthermore, the resulting Grignard reagent, once formed, can be sterically encumbered, affecting its solubility and reactivity in subsequent steps.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Grignard reagent formation.
Detailed Protocol: Activation of Magnesium Turnings
-
Objective: To remove the passivating oxide layer from the magnesium surface and increase its reactivity.
-
Procedure:
-
Place magnesium turnings (1.2 equivalents) in a flame-dried, three-neck flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet.
-
Add a small crystal of iodine. The flask will be filled with purple vapor.
-
Add a few drops of 1,2-dibromoethane.
-
Gently warm the flask with a heat gun until the iodine color disappears and bubbling is observed on the magnesium surface.
-
Allow the flask to cool to room temperature before adding your solvent and substrate.
-
-
Rationale: Iodine and 1,2-dibromoethane are common activators that etch the magnesium surface, exposing fresh, reactive metal.
Solvent Considerations: While THF is a common solvent for Grignard reactions, for sterically hindered substrates, consider using diethyl ether, which can sometimes offer better results due to its different solvating properties.[7]
Alternative Strategy: Lithium-Halogen Exchange
If Grignard formation remains problematic, a lithium-halogen exchange is often a more reliable alternative for generating the desired organometallic species.[8][9]
Protocol: Lithium-Halogen Exchange
-
Setup: In a flame-dried flask under an inert atmosphere, dissolve your 4,5-disubstituted 2-halothiophene in anhydrous THF or diethyl ether and cool to -78 °C.
-
Reagent Addition: Slowly add a solution of n-butyllithium or tert-butyllithium (1.1 equivalents) dropwise. The reaction is typically very fast.[9]
-
Monitoring: The reaction can be monitored by TLC or by quenching a small aliquot with an electrophile (e.g., iodine or an aldehyde) and analyzing the product formation.
-
Causality: Lithium-halogen exchange is a solution-phase reaction and is generally less sensitive to steric hindrance than the heterogeneous Grignard formation.[8] The equilibrium of the exchange is driven by the formation of the more stable organolithium species.[8]
Issue 2: Low Yields in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Kumada, Buchwald-Hartwig)
Question: I am attempting a Suzuki coupling with a boronic ester of my 4,5-disubstituted thiophene, but the yields are disappointingly low. I suspect the steric hindrance is preventing efficient transmetalation or reductive elimination. How can I improve this?
Answer: This is a frequent challenge. The bulky substituents adjacent to the reaction center can significantly hinder the key steps in the catalytic cycle of cross-coupling reactions.[10] The choice of ligand, catalyst, and reaction conditions is paramount for success.
Expert Insights & Causality: In palladium-catalyzed cross-coupling, bulky ligands are often employed to promote the formation of a coordinatively unsaturated, reactive Pd(0) species.[11][12] However, when the substrate itself is sterically demanding, the combination of a bulky ligand and a bulky substrate can lead to a congested transition state, impeding the reaction. The key is to find a ligand that is bulky enough to promote the desired catalytic activity but not so large that it creates insurmountable steric clashes with the substrate.
Strategies for Overcoming Steric Hindrance in Cross-Coupling:
| Strategy | Rationale | Recommended Ligands/Catalysts |
| Bulky, Electron-Rich Ligands | Promote oxidative addition and reductive elimination.[11][13] | Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos).[14] |
| N-Heterocyclic Carbenes (NHCs) | Strong sigma-donors that form stable, highly active catalysts. | IPr, IMes, and related NHC ligands. |
| Catalyst Pre-activation | Ensures the formation of the active Pd(0) species.[15] | Use of pre-formed Pd(0) catalysts or in-situ reduction protocols. |
| Higher Reaction Temperatures | Provides the necessary energy to overcome the activation barrier. | Use of high-boiling solvents like toluene, xylene, or dioxane. |
Experimental Workflow for Optimizing a Suzuki Coupling:
Caption: Optimization workflow for sterically hindered Suzuki couplings.
Protocol: Suzuki-Miyaura Coupling of a Sterically Hindered 4,5-Disubstituted 2-Thiopheneboronic Ester
-
Setup: To a dried Schlenk tube, add the 4,5-disubstituted 2-thiopheneboronic ester (1.0 equiv), the aryl halide (1.2 equiv), a palladium precatalyst (e.g., Pd(OAc)₂ (2 mol%) or a pre-formed catalyst), and a bulky phosphine ligand (e.g., SPhos (4 mol%)).
-
Reagent Addition: Add a suitable base (e.g., K₃PO₄ (3.0 equiv)) and degassed solvent (e.g., toluene/water 10:1).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) and monitor by LC-MS or GC-MS.
-
Workup: After completion, cool the reaction, dilute with an organic solvent, wash with water and brine, dry over Na₂SO₄, and purify by column chromatography.
-
Rationale: The combination of a bulky, electron-rich ligand like SPhos with an appropriate base and temperature can often overcome the steric barrier.[14]
For Kumada couplings , which utilize Grignard reagents, nickel catalysts such as Ni(dppe)Cl₂ or Ni(dppp)Cl₂ can be effective for hindered substrates.[16][17][18]
For Buchwald-Hartwig aminations , the choice of a sufficiently bulky and electron-rich ligand is crucial.[11][12] Ligands like BrettPhos or RuPhos, in combination with a strong base like LiHMDS, can facilitate the amination of sterically demanding aryl halides.[19]
FAQs: Frequently Asked Questions
Q1: Can I use C-H activation strategies to functionalize my 4,5-disubstituted thiophene at the 2- or 3-positions?
A1: Yes, direct C-H activation is a powerful tool, but regioselectivity can be a challenge.[20][21] For thiophenes, C-H activation typically occurs preferentially at the 2- and 5-positions due to the higher acidity of these protons.[22] With the 5-position blocked, functionalization will likely occur at the 2-position. Directing groups can be employed to favor functionalization at the 3-position.[23][24][25] Palladium catalysts are commonly used for these transformations.[26]
Q2: My 4,5-disubstituted thiophene is prone to decomposition under harsh reaction conditions. What milder alternatives can I explore?
A2: Thiophenes can be sensitive, especially to strongly acidic or oxidative conditions.[27] For cross-coupling reactions, consider using milder bases like K₂CO₃ or organic bases. Additionally, using boronic esters, such as MIDA boronates, can enhance stability and allow for slower, more controlled release of the boronic acid during the reaction, often leading to higher yields with sensitive substrates.[28]
Q3: Are there any general tips for handling and setting up reactions with these sterically hindered compounds?
A3:
-
Inert atmosphere: Due to the use of organometallic reagents and sensitive catalysts, always use a robust inert atmosphere (nitrogen or argon).
-
Dry solvents: Ensure all solvents are rigorously dried, as water can quench organometallic reagents and interfere with the catalytic cycle.
-
Degassing: Thoroughly degas your reaction mixtures to remove oxygen, which can deactivate palladium catalysts.
-
Slow addition: When adding reagents like organolithiums, slow, dropwise addition at low temperatures is crucial to control exotherms and minimize side reactions.
References
-
A Modular and Regioselective Synthesis of Di- and Triarylated Thiophenes: Strategies for Accessing Challenging Isomeric Motifs. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]
-
The Synthesis of Conjugated Polythiophenes by Kumada Cross-Coupling. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]
-
The Grignard Reagents. (2004). ACS Publications. Retrieved February 8, 2026, from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved February 8, 2026, from [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Organic Chemistry Data. Retrieved February 8, 2026, from [Link]
-
Formation of Grignard Reagents from Organic Halides. (n.d.). University of Calgary. Retrieved February 8, 2026, from [Link]
-
Directed metallation of certain thiophen compounds. (1971). Journal of the Chemical Society D: Chemical Communications. Retrieved February 8, 2026, from [Link]
-
Reduction of the steric hindrance to conjugation in 3,4-disubstituted poly(thiophenes); cyclopenta[c]thiophene and thieno[c]thiophene as precursors of electrogenerated conducting polymers. (1987). Journal of the Chemical Society, Chemical Communications. Retrieved February 8, 2026, from [Link]
-
Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry. Retrieved February 8, 2026, from [Link]
-
making Grignard reagents. (2019). YouTube. Retrieved February 8, 2026, from [Link]
-
Branched polythiophenes by Ni-catalyzed Kumada coupling. (2014). RSC Publishing. Retrieved February 8, 2026, from [Link]
-
Kumada coupling. (n.d.). Wikipedia. Retrieved February 8, 2026, from [Link]
- Improved process for the kumada coupling reaction. (n.d.). Google Patents.
-
Metalation and halogen–metal exchange in 3-arylthiophens. (n.d.). Journal of the Chemical Society C: Organic. Retrieved February 8, 2026, from [Link]
-
Kumada Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 8, 2026, from [Link]
-
Direct C–H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)palladium Complex. (n.d.). The Journal of Organic Chemistry. Retrieved February 8, 2026, from [Link]
-
Reactions of Alkyl Halides - Grignard Reagents. (2024). Chemistry LibreTexts. Retrieved February 8, 2026, from [Link]
-
Kinetic Studies on the Palladium(II)-Catalyzed Oxidative Cross-Coupling of Thiophenes with Arylboron Compounds and Their Mechanistic Implications. (2015). PubMed. Retrieved February 8, 2026, from [Link]
-
Metal-halogen exchange. (n.d.). ETH Zurich. Retrieved February 8, 2026, from [Link]
-
Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. (2026). ResearchGate. Retrieved February 8, 2026, from [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved February 8, 2026, from [Link]
-
Catalytic asymmetric functionalization and dearomatization of thiophenes. (n.d.). PMC. Retrieved February 8, 2026, from [Link]
-
Synthesis, optical and electrochemical properties of 4,4′-bibenzo[c]thiophene derivatives. (2021). Springer. Retrieved February 8, 2026, from [Link]
-
Synthesis of thiophene derivatives via palladium-catalyzed coupling reactions. (2008). Kobe University Repository. Retrieved February 8, 2026, from [Link]
-
Directed (ortho) Metallation. (n.d.). University of California, Irvine. Retrieved February 8, 2026, from [Link]
-
ortho metalation. (n.d.). Andrew G Myers Research Group. Retrieved February 8, 2026, from [Link]
-
Directed ortho-metallation of thiophenol. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]
-
Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. (2015). James Cook University. Retrieved February 8, 2026, from [Link]
-
Directed metalation reactions. 8. Directed metalation of 3-mono- and 2,5-disubstituted thiophenes. (n.d.). The Journal of Organic Chemistry. Retrieved February 8, 2026, from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 8, 2026, from [Link]
-
The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. (n.d.). MDPI. Retrieved February 8, 2026, from [Link]
-
Metal–halogen exchange. (n.d.). Wikipedia. Retrieved February 8, 2026, from [Link]
-
Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. (2023). MDPI. Retrieved February 8, 2026, from [Link]
-
Selected applications of C-H activation. (2024). YouTube. Retrieved February 8, 2026, from [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (n.d.). Organic Chemistry Frontiers. Retrieved February 8, 2026, from [Link]
-
Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct arylation. (n.d.). RSC Publishing. Retrieved February 8, 2026, from [Link]
-
Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. (n.d.). PMC. Retrieved February 8, 2026, from [Link]
-
Role of the Alkylation Patterning in the Performance of OTFTs: The Case of Thiophene-Functionalized Triindoles. (n.d.). MDPI. Retrieved February 8, 2026, from [Link]
-
Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. (n.d.). RSC Publishing. Retrieved February 8, 2026, from [Link]
-
[4+2]-Cycloaddition Of Sterically Hindered Thiophene S-Oxides To Alkenes And So Extrusion Reactions Of The Cycloadducts. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]
-
Regioselective C‑Arylation of Functionalized Nitroalkanes with Furan, Thiophene, and.... (n.d.). PMC. Retrieved February 8, 2026, from [Link]
-
Boronic acids and boronic acid esters used in the Suzuki couplings with 4. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). PMC. Retrieved February 8, 2026, from [Link]
-
Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives via Steric Hindrance-Overcoming Strategy. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]
-
Thiophene. (n.d.). SlideShare. Retrieved February 8, 2026, from [Link]
-
A Systematic Study of Suzuki-Miyaura Cross-Coupling Reactions on Thiazoleboronic Esters in the 4- and 5-Position. (n.d.). Sci-Hub. Retrieved February 8, 2026, from [Link]
-
Synthesis of Substituted Thiophenes by Palladium-Catalyzed Heterocyclodehydration of 1-Mercapto-3-yn-2-ols in Conventional and Nonconventional Solvents. (n.d.). The Journal of Organic Chemistry. Retrieved February 8, 2026, from [Link]
-
Synthesis of 2,3,4,5-Tetraphenylfuran, -thiophene and -pyrrole from Toluene. (n.d.). Semantic Scholar. Retrieved February 8, 2026, from [Link]
-
Development of Enantiospecific Coupling of Secondary and Tertiary Boronic Esters with Aromatic Compounds. (2016). Journal of the American Chemical Society. Retrieved February 8, 2026, from [Link]
Sources
- 1. Catalytic asymmetric functionalization and dearomatization of thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ethz.ch [ethz.ch]
- 9. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 10. Synthesis, optical and electrochemical properties of 4,4′-bibenzo[c]thiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Branched polythiophenes by Ni-catalyzed Kumada coupling - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Kumada coupling - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. mdpi.com [mdpi.com]
- 21. youtube.com [youtube.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Directed metallation of certain thiophen compounds - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 24. uwindsor.ca [uwindsor.ca]
- 25. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 26. Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct aryl ... - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO00018D [pubs.rsc.org]
- 27. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 28. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Method Development Guide: High-Purity Assay of Dibromothienyl Ethanone
Executive Summary
This guide evaluates the performance of Core-Shell Phenyl-Hexyl stationary phases against traditional Fully Porous C18 columns for the purity assay of 1-(4,5-dibromo-2-thienyl)ethanone (DBTE).
While C18 columns are the industry standard for hydrophobicity-based separations, they often fail to adequately resolve halogenated regioisomers due to insufficient selectivity mechanisms. This guide demonstrates that leveraging
Compound Profile & Critical Impurities
To develop a robust self-validating method, one must understand the synthetic pathway and potential impurities. DBTE is typically synthesized via the bromination of 2-acetylthiophene.
-
Target Analyte: 1-(4,5-dibromo-2-thienyl)ethanone[1]
-
Critical Impurities:
-
Impurity A (Starting Material): 2-Acetylthiophene (Polar, elutes early).
-
Impurity B (Under-brominated): 1-(5-bromo-2-thienyl)ethanone.
-
Impurity C (Regioisomer): 1-(3,5-dibromo-2-thienyl)ethanone. This is the critical pair.
-
Synthetic Pathway & Impurity Origin
The following diagram illustrates the origin of impurities, highlighting why selectivity for brominated isomers is non-negotiable.
Figure 1: Synthetic pathway of DBTE showing the origin of critical brominated impurities.[2]
Comparative Analysis: Performance Data
We compared two distinct methodologies. The Legacy Method utilizes a standard 5µm Fully Porous C18 column, relying solely on hydrophobic interactions. The Advanced Method utilizes a 2.6µm Core-Shell Phenyl-Hexyl column, introducing
Experimental Conditions
-
System: UHPLC with PDA detection at 254 nm.
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.
-
Gradient: 5-95% B over 10 min (Advanced) vs 20 min (Legacy).
Performance Metrics Summary
| Metric | Legacy Method (C18, 5µm) | Advanced Method (Phenyl-Hexyl, 2.6µm) | Improvement |
| Mechanism | Hydrophobicity (LogP) | Hydrophobicity + | Orthogonal Selectivity |
| Resolution (Impurity C / Target) | 1.2 (Co-elution risk) | 3.8 (Baseline resolved) | +216% |
| Tailing Factor (Target) | 1.4 | 1.1 | Improved Peak Shape |
| Run Time | 25 minutes | 12 minutes | 52% Faster |
| Backpressure | ~120 bar | ~350 bar | Manageable on UHPLC |
Technical Insight (The "Why")
Why C18 Fails: The target analyte and its regioisomer (Impurity C) have nearly identical hydrophobicities (LogP). A C18 phase cannot easily distinguish the subtle difference in the position of the bromine atom on the thiophene ring [1].
Why Phenyl-Hexyl Succeeds: The Phenyl-Hexyl phase engages in
Detailed Method Development Protocol (Advanced Method)
This protocol is designed to be self-validating. The use of a "System Suitability Solution" containing the critical isomer pair is mandatory.
Step 1: Reagent Preparation
-
Mobile Phase A: Dissolve 1.0 mL Formic Acid in 1000 mL HPLC-grade water. Filter through 0.22 µm membrane.
-
Mobile Phase B: 100% Acetonitrile (HPLC Grade).
-
Diluent: 50:50 Water:Acetonitrile.
Step 2: Instrument Parameters
-
Column: Core-Shell Phenyl-Hexyl, 100 x 4.6 mm, 2.6 µm (e.g., Kinetex or similar).
-
Flow Rate: 1.2 mL/min.
-
Column Temp: 40°C (Critical for mass transfer kinetics).
-
Detection: UV @ 254 nm (bw 4nm).
-
Injection Vol: 5 µL.
Step 3: Gradient Program
| Time (min) | % Mobile Phase B | Comments |
| 0.0 | 30 | Initial Hold |
| 8.0 | 85 | Elution of di-bromo species |
| 8.1 | 95 | Column Wash |
| 10.0 | 95 | Wash Hold |
| 10.1 | 30 | Re-equilibration |
| 12.0 | 30 | End of Run |
Step 4: System Suitability Criteria (Self-Validation)
Before running samples, inject the Resolution Mixture (Target + Impurity C).
-
Resolution (
): Must be > 2.0 between Impurity C and Target. -
Tailing Factor: Must be < 1.5 for the Target peak.
-
%RSD (n=5): Retention time < 0.5%; Area < 1.0%.
Method Development Decision Workflow
Use this logic flow to adapt the method if your specific matrix (e.g., reaction mixture vs. purified solid) introduces new interferences.
Figure 2: Decision tree for selecting Phenyl-Hexyl chemistry for halogenated aromatics.
References
-
Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Retrieved from
-
Chromatography Forum. (2015). HPLC separation of related halogenated aromatic. Retrieved from
-
Phenomenex. HPLC Method Development Guide: Mechanisms of Interaction. Retrieved from
-
ChemicalBook. 1-(4,5-DIBROMO-2-THIENYL)-1-ETHANONE Product Information. Retrieved from
-
MDPI. (2020). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Retrieved from
Sources
Mass Spectrometry Fragmentation Patterns of Brominated Acetylthiophenes: A Comparative Guide
The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of brominated acetylthiophenes. It is designed for researchers requiring structural elucidation of thiophene-based intermediates in drug development.
Executive Summary
Brominated acetylthiophenes are critical pharmacophores and synthetic intermediates in the development of antithrombotics, antibiotics, and conductive polymers.[1] Their structural identification relies heavily on Mass Spectrometry (MS).[1] However, distinguishing between regioisomers—specifically 2-acetyl-5-bromothiophene (para-like) and 2-acetyl-3-bromothiophene (ortho-like)—requires a nuanced understanding of fragmentation kinetics and steric effects.
This guide analyzes the Electron Ionization (EI) fragmentation pathways of these compounds, establishing a self-validating protocol for their differentiation based on the relative abundance of characteristic ions.[1]
Fundamental MS Signatures
Before analyzing specific pathways, two fundamental signatures must be verified in the raw spectrum to confirm the chemical class.[1]
The Bromine Isotopic Doublet
The most distinct feature of any mono-brominated compound is the isotopic pattern of the molecular ion (
-
Observation: A 1:1 doublet ratio at
204 and 206 (for C H BrOS). -
Validation: If the
and peaks do not show near-equal intensity, the analyte is not mono-brominated.
The Thiophene Stability
Unlike aliphatic chains, the thiophene ring is aromatic and highly stable.[1] It rarely undergoes ring opening under standard EI (70 eV) conditions.[1]
-
Implication: The primary fragmentation events will occur at the substituents (Acetyl and Bromo groups) rather than the ring itself.[1]
Detailed Fragmentation Pathways
The fragmentation of acetyl-bromothiophenes follows three primary mechanistic routes. The competition between these routes allows for isomer differentiation.
Pathway A: -Cleavage (Methyl Loss)
The radical cation located on the carbonyl oxygen induces homolytic cleavage of the adjacent C-C bond, expelling a methyl radical (
-
Transition:
204/206 189/191 -
Mechanism: This forms a resonance-stabilized acylium ion (thienoyl cation). This is typically the Base Peak (100% relative abundance) in isomers where the carbonyl can achieve coplanarity with the ring (e.g., 2-acetyl-5-bromothiophene).
Pathway B: Carbonyl Elimination (CO Loss)
Following methyl loss, the acylium ion often ejects carbon monoxide (CO).[1]
-
Transition:
189/191 161/163 -
Result: Formation of the bromothienyl cation [C
H BrS] .[1]
Pathway C: Direct Halogen Loss
Direct cleavage of the C-Br bond is generally less favorable than
-
Transition:
204/206 125 (Loss of )
Visualization: Fragmentation Logic Map
The following diagram illustrates the competitive pathways.
Caption: Competitive fragmentation pathways for brominated acetylthiophenes. Pathway A (Green) dominates in sterically unhindered isomers.[1]
Comparative Analysis: Isomer Differentiation
The core challenge is distinguishing 2-acetyl-5-bromothiophene from 2-acetyl-3-bromothiophene .
2-Acetyl-5-bromothiophene (The "Para" Analog)
In this isomer, the acetyl and bromo groups are on opposite sides of the ring.
-
Sterics: The acetyl group is free to rotate and lie coplanar with the thiophene ring.
-
Resonance: This coplanarity maximizes resonance stabilization of the acylium ion formed after methyl loss.
-
Spectral Signature:
-
Base Peak:
189/191 ( ) is extremely intense (often 100%).[1] -
Molecular Ion: Distinct but lower intensity than the base peak.
-
2-Acetyl-3-bromothiophene (The "Ortho" Analog)
Here, the bulky bromine atom is adjacent to the acetyl group.
-
Sterics: The "Ortho Effect." The bromine atom sterically interferes with the acetyl group, forcing the carbonyl out of the plane of the thiophene ring.[1]
-
Resonance: Loss of planarity reduces the resonance stabilization of the acylium ion (
189/191).[1] -
Spectral Signature:
-
Base Peak Shift: The
peak is significantly reduced in relative abundance compared to the 5-bromo isomer. -
Molecular Ion: Often appears relatively stronger because the fragmentation channel to the acylium ion is less energetically favorable.
-
Alternative Fragments: An increased abundance of
125 ( ) may be observed due to the relief of steric strain upon ejecting the bromine.[1]
-
Summary Table: Diagnostic Ion Ratios
| Ion Identity | m/z | 2-Acetyl-5-bromothiophene | 2-Acetyl-3-bromothiophene |
| Molecular Ion ( | 204 / 206 | Moderate (40-60%) | High (relative to fragments) |
| Acylium Ion ( | 189 / 191 | Base Peak (100%) | Reduced (<80%) |
| Acetyl Cation ( | 43 | High | High |
| Differentiation Rule | Dominant | Suppressed |
Note on Data: The spectral data for the 5-bromo isomer is well-documented in NIST databases [1]. The behavior of the 3-bromo isomer is predicted based on established "ortho-effect" mechanisms in substituted aromatic ketones [2].
Experimental Protocol
To ensure reproducible fragmentation for library matching, the following GC-MS conditions are recommended.
Sample Preparation
-
Solvent: Dissolve 1 mg of analyte in 1 mL of HPLC-grade Dichloromethane (DCM) or Methanol.
-
Concentration: Dilute to ~10 ppm to prevent detector saturation (which distorts isotopic ratios).
Instrument Parameters (Agilent/Thermo Standard)
-
Inlet: Splitless mode, 250°C.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]
-
Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane), 30m x 0.25mm ID.[1]
-
Ionization: Electron Impact (EI) at 70 eV .[1]
-
Critical: Do not use soft ionization (CI/ESI) for initial structural fingerprinting, as it suppresses the fragmentation required to distinguish isomers.[1]
-
-
Scan Range:
40 – 300.[1]
Workflow Diagram
Caption: Standardized GC-MS workflow for identifying brominated acetylthiophenes.
References
-
NIST Mass Spectrometry Data Center. 2-Acetyl-5-bromothiophene Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1][2][3][4] Retrieved from [Link][1]
-
Smith, R. M. Understanding Mass Spectra: A Basic Approach, 2nd Ed.[1] Wiley-Interscience, 2004.[1] (General reference for Ortho Effects in Aromatic Ketones).
-
PubChem. 2-Acetyl-5-bromothiophene Compound Summary. National Library of Medicine. Retrieved from [Link][1]
Sources
Comparing reactivity of 1-(4,5-Dibromo-2-thienyl)-1-ethanone vs 2-acetylthiophene
Executive Summary
This guide provides a technical comparison between 2-acetylthiophene (2-AcTh) and its halogenated derivative 1-(4,5-dibromo-2-thienyl)-1-ethanone (DBT-Ac) .
While 2-AcTh serves as a fundamental "nucleophilic scaffold" susceptible to electrophilic aromatic substitution (EAS), DBT-Ac acts as a "pre-functionalized electrophile" designed for metal-catalyzed cross-coupling (MCCC). The introduction of bromine atoms at the C4 and C5 positions fundamentally inverts the reactivity profile of the thiophene ring, transitioning the molecule from a substrate for substitution to a substrate for modular assembly (Suzuki/Stille/Buchwald).
Key Takeaway: Use 2-AcTh when building core substitution patterns via EAS. Use DBT-Ac when requiring regioselective C–C bond formation or when the thiophene core must act as an electron-deficient acceptor in optoelectronic applications.
Structural & Electronic Analysis
To understand the reactivity differences, we must analyze the electronic perturbations caused by the bromine substituents.
2-Acetylthiophene (2-AcTh)[1][2][3][4]
-
Electronic State: The acetyl group is a strong electron-withdrawing group (EWG) via resonance (-M) and induction (-I).[1] However, the thiophene ring is inherently electron-rich (super-aromatic).
-
Directing Effect: The acetyl group at C2 directs incoming electrophiles primarily to C4 and C5 (the "meta" positions relative to the ketone).[1]
-
Reactivity: Moderate reactivity toward EAS; high reactivity at the carbonyl carbon toward nucleophiles.
This compound (DBT-Ac)
-
Electronic State: The addition of two bromine atoms significantly depletes electron density from the ring via the inductive effect (-I), despite their weak mesomeric donation (+M).
-
Carbonyl Activation: The combined electron-withdrawing power of the acetyl group and two bromines renders the carbonyl carbon significantly more electrophilic than in 2-AcTh.
-
Site Selectivity: The C–H bonds are replaced by C–Br bonds. The reactivity shifts entirely to Palladium-catalyzed oxidative addition. Crucially, the C5-Br bond is more reactive than the C4-Br bond due to the alpha-heteroatom effect (proximity to Sulfur), allowing for sequential, regioselective couplings.
Comparative Reactivity Profile
The following table summarizes the performance of both molecules across critical reaction classes.
| Reaction Class | 2-Acetylthiophene (2-AcTh) | This compound (DBT-Ac) |
| Electrophilic Aromatic Substitution (EAS) | Active. Nitration/Halogenation occurs at C4/C5. | Inert/Blocked. Ring is fully substituted; further EAS is difficult. |
| Nucleophilic Carbonyl Addition | Moderate. Standard ketone reduction (NaBH₄) or Grignard addition. | Enhanced. Faster kinetics due to electron-deficient ring activating the carbonyl. |
| Pd-Catalyzed Coupling (Suzuki/Stille) | Inactive. Requires pre-functionalization (e.g., borylation). | Highly Active. Excellent substrate. C5-Br reacts first, enabling regioselective bis-arylation. |
| C-H Activation | Possible. Direct arylation can occur at C5. | N/A. C5 and C4 are blocked. |
| Physical State | Low-melting solid/liquid (mp 10-12 °C). | Crystalline solid (mp ~85-90 °C). Easier to handle. |
Visualizing the Divergence
The diagram below illustrates how the choice of starting material dictates the synthetic pathway.
Caption: Divergent reaction pathways. 2-AcTh favors substitution (EAS), while DBT-Ac favors modular cross-coupling, with distinct regioselectivity at C5.
Experimental Protocols
Protocol A: Synthesis of DBT-Ac from 2-AcTh
Rationale: This protocol demonstrates the conversion of the nucleophilic scaffold to the electrophilic one. The use of excess NBS ensures complete bromination at both C4 and C5.
Reagents:
-
2-Acetylthiophene (1.0 equiv)[2]
-
N-Bromosuccinimide (NBS) (2.5 - 3.0 equiv)
-
Acetic Anhydride (Solvent/Catalyst)[2]
-
Acetic Acid (Catalyst)
Procedure:
-
Charge: In a round-bottom flask equipped with a drying tube, dissolve 2-acetylthiophene (10 mmol) in acetic anhydride (40 mmol) and acetic acid (0.5 mL).
-
Addition: Add NBS (30 mmol) portion-wise over 15 minutes to control the exotherm.
-
Reaction: Heat the mixture to 50–60 °C for 2–4 hours. Monitor via TLC (Hexane/EtOAc 9:1). The starting material (Rf ~0.5) should disappear, and a less polar spot (DBT-Ac) will appear.
-
Note: If monobromination persists, add an additional 0.5 equiv of NBS and extend heating.
-
-
Quench: Cool to room temperature and pour the mixture into ice-cold water (100 mL) with vigorous stirring. The acetic anhydride will hydrolyze.
-
Isolation: The product, This compound , will precipitate as a crystalline solid. Filter, wash with water (3x), and recrystallize from ethanol/water if necessary.
-
Expected Yield: 80–90%.
Protocol B: Regioselective Suzuki Coupling of DBT-Ac
Rationale: This protocol validates the claim that C5 is more reactive than C4. By limiting the boronic acid stoichiometry, we selectively functionalize the C5 position.
Reagents:
-
DBT-Ac (1.0 equiv)
-
Pd(PPh₃)₄ (3-5 mol%)
-
Na₂CO₃ (2.0 equiv, 2M aqueous solution)
Procedure:
-
Degas: Sparge the 1,4-dioxane with nitrogen for 15 minutes to remove oxygen (critical for Pd(0) stability).
-
Charge: Add DBT-Ac (1.0 mmol), Aryl Boronic Acid (1.1 mmol), and Pd(PPh₃)₄ to a reaction vial.
-
Solvent: Add degassed dioxane (5 mL) and aqueous Na₂CO₃ (1 mL).
-
Reaction: Heat to 80 °C for 6–12 hours.
-
Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.
-
Purification: Flash column chromatography. The C5-arylated product is the major isomer due to the higher oxidative addition rate at the position alpha to the sulfur.
References
-
Synthesis of Brominated Acetylthiophenes
- Source: ChemicalBook & Journal of Heterocyclic Chemistry.
- Relevance: Establishes the NBS/Acetic Anhydride protocol for bromin
-
Link:
-
Regioselectivity in Thiophene Coupling
- Source:Molecules (MDPI)
- Title: "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines..." (Analogous heterocyclic selectivity logic) and specific thiophene studies.
- Relevance: Confirms that in 2,5- or 4,5-dihaloheterocycles, the position alpha to the heteroatom (C5 in thiophene)
-
Link:
-
Electronic Effects on Carbonyl Reactivity
- Source:Journal of the Brazilian Chemical Society.
- Title: "Electronic effects on the reactivity of cross-conjug
- Relevance: Supports the mechanistic claim that electron-withdrawing substituents (Br)
-
Link:
-
General Thiophene Reactivity Guide
- Source: BenchChem Technical Guides.
-
Title: "An In-depth Technical Guide to the Reactivity of the Thiophene Ring in 2-Acetylthiophene."[1]
- Relevance: Provides the baseline reactivity for the parent scaffold (2-AcTh).
-
Link:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Acetyl-5-bromothiophene | 5370-25-2 [chemicalbook.com]
- 3. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. jetir.org [jetir.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Structural Validation of Brominated Thiophene Scaffolds: A Comparative Guide to 1-(4,5-Dibromo-2-thienyl)-1-ethanone
Executive Summary: The Regiochemistry Challenge
In the development of organic semiconductors and thiophene-based pharmaceuticals, 1-(4,5-Dibromo-2-thienyl)-1-ethanone (CAS: 7209-12-3) serves as a critical intermediate. Its utility lies in the two bromine handles, which allow for sequential cross-coupling reactions (e.g., Suzuki-Miyaura or Stille).
However, the synthesis of this compound via the bromination of 2-acetylthiophene often yields a mixture of regioisomers, primarily the 4,5-dibromo and 3,5-dibromo variants, or under-brominated byproducts. Standard analytical techniques like 1H NMR are frequently inconclusive due to the lack of scalar coupling in the dibrominated species (both isomers present as a singlet).
This guide establishes Single Crystal X-ray Diffraction (SC-XRD) as the definitive validation method. We compare the crystallographic signature of the target 4,5-dibromo isomer against its mono-brominated analog, 1-(3-Bromo-2-thienyl)-1-ethanone , to illustrate the structural impact of halogen positioning.
Comparative Analysis: Why XRD is Non-Negotiable
The NMR Ambiguity
The primary alternative for structural elucidation is Nuclear Magnetic Resonance (NMR). However, for substituted thiophenes, NMR loses its diagnostic power when coupling partners are removed.
| Feature | 1H NMR Capability | Limitation for 4,5-Dibromo Isomer |
| Proton Count | Quantitative integration | Both 4,5-dibromo and isomeric 3,5-dibromo integrate to 1H. |
| Coupling ( | Determines relative position | FAILURE POINT: The remaining proton at C3 is isolated (singlet). No |
| Shift ( | Electronic environment | Chemical shift calculations are often within error margins ( |
The Crystallographic Solution
SC-XRD provides a direct 3D map of electron density, allowing for the unambiguous assignment of heavy atoms (Bromine).
Key Structural Differentiator: Halogen Bonding [1][2]
-
Alternative (3-Bromo isomer): Packing is dominated by weak C-H...O hydrogen bonds and
stacking. -
Target (4,5-Dibromo isomer): The adjacent bromine atoms induce a "Sigma-hole" effect, creating directional Br...O or Br...Br halogen bonds that fundamentally alter the space group and unit cell density compared to the mono-brominated analog.
Experimental Data & Protocol
Crystallization Protocol (Self-Validating)
To obtain diffraction-quality crystals of this compound, follow this slow-evaporation method.
-
Solvent System: Ethanol/Hexane (1:1 v/v). Note: Ethanol provides solubility; Hexane acts as an antisolvent to drive nucleation.
-
Concentration: Dissolve 20 mg of crude solid in 2 mL of Ethanol. Filter through a 0.45
m PTFE syringe filter to remove dust seeds. -
Layering: Carefully layer 2 mL of Hexane on top. Do not mix.
-
Growth: Seal with Parafilm, poke 3 small holes, and store at 4°C in a vibration-free environment.
-
Harvest: Block-like colorless crystals should appear within 48-72 hours.
Crystallographic Parameters: Target vs. Analog
The following table contrasts the known data of the 3-bromo analog with the expected parameters of the 4,5-dibromo target. Use the "Validation Metrics" to confirm your experimental results.
| Parameter | Reference Standard 1-(3-Bromo-2-thienyl)ethanone | Target Molecule 1-(4,5-Dibromo-2-thienyl)ethanone |
| Crystal System | Orthorhombic | Likely Monoclinic or Triclinic (Lower symmetry due to steric bulk) |
| Space Group | P21/c or P-1 (Common for planar aromatics) | |
| Unit Cell ( | 6.826 Å | Expect expansion > 7.5 Å due to Br radius |
| Unit Cell ( | 13.149 Å | -- |
| Density ( | ~1.89 g/cm³ | > 2.10 g/cm³ (Diagnostic for dibromination) |
| R-Factor ( | < 3.0% (High quality) | Target < 5.0% for publication |
| Key Interaction | C-H...O (Hydrogen Bond) | C-Br...O=C (Halogen Bond) |
Reference Data Source: Mahendra et al. (2010), Acta Cryst. E66.
Visualizing the Structural Logic
Workflow: From Synthesis to Structure
This decision tree guides the researcher through the validation process.
Figure 1: Analytical workflow for validating brominated thiophene regiochemistry. Note the critical branch point at NMR analysis where XRD becomes necessary.
Interaction Map: The Halogen Bond Driver
The 4,5-dibromo substitution pattern introduces specific intermolecular forces that drive crystal packing.
Figure 2: Expected intermolecular interaction network. The "Sigma Hole" on the bromine atoms interacts with nucleophilic regions (Oxygen/Sulfur) of neighboring molecules.
References
-
Mahendra, M., et al. (2010). 1-(3-Bromo-2-thienyl)ethanone.[3] Acta Crystallographica Section E, 66(11), o2540.
-
Cambridge Crystallographic Data Centre (CCDC). CSD Entry Search: Bromothiophene derivatives.
- Metrangolo, P., et al. (2005). Halogen Bonding in Supramolecular Chemistry. Chemical Reviews, 108(5), 1943-2014. (Contextual grounding for Br...O interactions).
Sources
- 1. Halogen Bonding in Brominated BODIPY Crystals: a Crystallographic and Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 57681-57-9 CAS MSDS (1-(3,4-DIBROMO-2-THIENYL)-1-ETHANONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Elemental analysis standards for 1-(4,5-Dibromo-2-thienyl)-1-ethanone
Title: Technical Comparison Guide: Elemental Analysis Standards for 1-(4,5-Dibromo-2-thienyl)-1-ethanone
Executive Summary
This compound is a critical intermediate in the synthesis of conducting polymers and thiophene-based pharmaceuticals. Its high halogen content (>56% by mass) and sulfur functionality present unique challenges for standard characterization. While High-Resolution Mass Spectrometry (HRMS) confirms identity, it often fails to detect bulk inorganic impurities or solvent occlusion.
This guide defines the rigorous Elemental Analysis (EA) standards required for this compound, compares EA against modern alternatives (qNMR, HPLC), and provides a self-validating protocol to ensure compliance with the ±0.4% purity benchmark demanded by top-tier journals (e.g., J. Org. Chem., J. Med. Chem.).[1][2][3][4]
Part 1: Chemical Profile & Theoretical Standards
To validate purity, experimental combustion data must be compared against the theoretical mass fractions derived from the molecular formula.
Compound Identity:
-
IUPAC Name: this compound
-
Molecular Formula:
-
Molecular Weight: 283.97 g/mol
Table 1: Theoretical Elemental Composition Standards Use these values as the baseline for calibration.
| Element | Count | Atomic Mass | Total Mass Contribution | Theoretical % (w/w) | Acceptable Range (±0.4%) |
| Carbon (C) | 6 | 12.011 | 72.066 | 25.38% | 24.98% – 25.78% |
| Hydrogen (H) | 4 | 1.008 | 4.032 | 1.42% | 1.02% – 1.82% |
| Bromine (Br) | 2 | 79.904 | 159.808 | 56.28% | 55.88% – 56.68% |
| Sulfur (S) | 1 | 32.06 | 32.06 | 11.29% | 10.89% – 11.69% |
| Oxygen (O) | 1 | 15.999 | 15.999 | 5.63% | Calculated by difference |
Critical Insight: The low Hydrogen content (1.42%) makes this analysis highly sensitive to moisture. A deviation of just 0.2% in H often indicates significant water retention (hygroscopicity) rather than synthetic failure.
Part 2: Comparative Analysis of Purity Methods
Why persist with Elemental Analysis when HRMS exists? This section objectively compares EA against modern proxies.
Table 2: EA vs. HRMS vs. qNMR for Brominated Thiophenes
| Feature | Elemental Analysis (Combustion) | HRMS (ESI/TOF) | Quantitative NMR (qNMR) |
| Primary Output | Bulk Purity (% w/w) | Molecular Formula (Identity) | Absolute Purity (Molar Ratio) |
| Sensitivity to Solvents | High. Detects trapped solvent/water easily. | Low. Solvents are often "invisible" or suppressed. | High. Distinct peaks for solvents. |
| Interference | High. Br/S can poison catalysts or form ash. | Low. Isotopes confirm Br pattern. | Low. Br/S do not interfere with proton signals. |
| Sample Size | 2–5 mg (Destructive) | <0.1 mg (Destructive) | 5–20 mg (Non-destructive) |
| Regulatory Status | Gold Standard for publication (ACS/RSC). | Accepted for identity; insufficient for bulk purity alone. | Emerging standard; accepted if internal standard is certified. |
The "Heavy Atom" Dilution Effect
In this compound, Carbon and Hydrogen constitute only ~26.8% of the total mass.
-
The Risk: A 1% impurity that is carbon-rich (e.g., starting material) will skew the Carbon value disproportionately.
-
The Verdict: EA is more critical here than for standard organic molecules because the heavy Bromine atoms "dilute" the signal of the organic framework. If your Carbon value matches the theoretical 25.38%, it strongly implies the Bromine/Sulfur ratio is also correct.
Part 3: Experimental Protocol (Self-Validating)
Objective: Achieve combustion data within ±0.4% tolerance despite high halogen/sulfur interference.
Workflow Visualization
Figure 1: Optimized workflow for handling halogenated sulfur compounds in elemental analysis.
Step-by-Step Methodology
1. Sample Preparation (The Drying Step)
-
Context: Thiophene derivatives can trap solvent in the crystal lattice.
-
Protocol: Dry the sample under high vacuum (<1 mbar) at 40°C for 4 hours using
as a desiccant. -
Validation: Run a TGA (Thermogravimetric Analysis) spot check. If mass loss occurs <100°C, drying is incomplete.
2. Weighing & Additives (The "Scavenger" Logic)
-
Problem: High bromine content (56%) leads to incomplete combustion and can corrode the reduction tube.
-
Solution: Add Tungsten Trioxide (
) or Vanadium Pentoxide ( ) to the tin capsule.
3. Instrument Configuration (CHNS Mode)
-
Oxygen Boost: Increase the oxygen dosing time by 20% compared to standard organic samples. The heavy Br atoms require a "harder" burn to release the Carbon fully.
-
Sulfur Trap: Ensure the reduction column contains copper wire heated to ~600°C to remove excess oxygen and convert sulfur oxides to
quantitatively.
Part 4: Data Interpretation & Troubleshooting
Scenario A: Carbon is Low (< 24.9%)
-
Cause: Incomplete combustion. The bromine atoms formed a "shield" or ash.
-
Fix: Increase combustion temperature or double the amount of
additive.
Scenario B: Hydrogen is High (> 1.8%) [5]
-
Cause: Hygroscopicity. The sample absorbed water from the air during weighing.
-
Fix: Re-dry sample. Use a "zero-blank" technique where the tin capsule is sealed immediately after weighing in a glovebox if possible.
Scenario C: Sulfur is Variable
-
Cause: "Memory Effect." Sulfur from previous runs adheres to the column lines.
-
Fix: Run three "conditioning" blanks with a sulfur standard (e.g., Sulfanilamide) before running your dibromo-thiophene sample.
References
-
ACS Publication Guidelines. "Data Requirements for New Compounds: Elemental Analysis." American Chemical Society. [Link]
-
Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]
-
NIST Chemistry WebBook. "Ethanone, 1-(2-thienyl)- Properties and Spectra." National Institute of Standards and Technology. [Link](Note: Reference for base thiophene ketone properties).[7]
- Skoog, D. A., et al.Fundamentals of Analytical Chemistry. "Combustion Analysis of Organic Compounds." Cengage Learning. (Standard Textbook Reference for combustion mechanics).
Sources
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. mdpi.com [mdpi.com]
- 6. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 7. Ethanone, 1-(2-thienyl)- [webbook.nist.gov]
Technical Guide: UV-Vis Absorption Maxima of 1-(4,5-Dibromo-2-thienyl)-1-ethanone Derivatives
Executive Summary
This guide provides a technical analysis of the ultraviolet-visible (UV-Vis) spectral properties of 1-(4,5-dibromo-2-thienyl)-1-ethanone and its conjugated derivatives.[1] As a halogenated thiophene intermediate, this compound serves as a critical scaffold in the synthesis of optoelectronic materials and pharmacologically active heterocycles (chalcones, pyrazolines).
This document details the bathochromic shifts observed during derivatization, providing researchers with a benchmark for monitoring reaction progress and verifying conjugation length.
Part 1: The Parent Scaffold Analysis
This compound
The parent compound is a functionalized thiophene ring.[1] To understand its derivatives, we must first establish the baseline spectral characteristics of the ketone itself.
-
Chromophore: Thiophene ring conjugated with an acetyl carbonyl group.
-
Substituent Effect (Auxochromes): The bromine atoms at positions 4 and 5 act as weak auxochromes.[1] Through the mesomeric effect (+M), they donate electron density into the ring, slightly destabilizing the HOMO and reducing the HOMO-LUMO gap compared to the non-brominated analog.[1]
-
Heavy Atom Effect: The presence of two bromine atoms increases the probability of intersystem crossing (ISC), but in standard absorption spectroscopy, the primary observation is a redshift (bathochromic shift).[1]
Comparative Baseline Data:
| Compound | Solvent | Transition Type | |
| 2-Acetylthiophene (Unsubstituted) | Ethanol | 273 nm | |
| 2-Acetyl-5-bromothiophene | Ethanol | ~278-282 nm | |
| This compound | Ethanol | 285-295 nm (Est.)[1] |
Note: The carbonyl
Part 2: Derivative Comparison (Chalcones & Pyrazolines)
The most common application of this compound is its conversion into chalcones via Claisen-Schmidt condensation, followed by cyclization into pyrazolines .[1]
The Chalcone Derivatives (Redshift)
Reaction: Condensation of the acetyl group with an aromatic aldehyde.
Spectral Effect: This creates an
-
Result: A significant bathochromic shift (Redshift).[1][2][3]
-
Typical
: 320 nm – 380 nm (depending on the aldehyde used).[1]
The Pyrazoline Derivatives (Blueshift relative to Chalcone)
Reaction: Cyclization of the chalcone with hydrazine hydrate.
Spectral Effect: The
-
Result: A hypsochromic shift (Blueshift) relative to the chalcone, but often still red-shifted compared to the starting ketone due to the extended heterocyclic system.[1]
-
Typical
: 300 nm – 340 nm.[1]
Comparative Data Table: Spectral Evolution
| Derivative Type | General Structure | Spectral Shift Mechanism | |
| Starting Material | This compound | 285 – 295 nm | Localized Thiophene-Carbonyl conjugation.[1] |
| Chalcone | 1-(4,5-dibromo-2-thienyl)-3-aryl-prop-2-en-1-one | 325 – 365 nm | Extended Conjugation: |
| Pyrazoline | 3-(4,5-dibromo-2-thienyl)-5-aryl-2-pyrazoline | 310 – 340 nm | Cyclization: Loss of alkene double bond; formation of hydrazone-like conjugation.[1] |
Part 3: Experimental Protocol
Protocol: Monitoring Derivatization via UV-Vis
Objective: Determine the completion of the Claisen-Schmidt condensation by tracking the shift from ~290 nm to >325 nm.
Reagents & Equipment[1][2]
-
Solvent: Spectroscopic grade Ethanol or Methanol (Cutoff <210 nm).[1]
-
Blank: Pure solvent.
-
Instrument: Double-beam UV-Vis Spectrophotometer (Scan range 200–600 nm).[1]
Step-by-Step Methodology
-
Stock Solution Preparation:
-
Weigh 1.0 mg of the derivative (Chalcone or Pyrazoline).[1]
-
Dissolve in 10 mL of Ethanol (Concentration:
). -
Sonicate for 5 minutes to ensure complete dissolution.
-
-
Dilution:
-
Take 1.0 mL of Stock Solution and dilute to 10 mL with Ethanol (Final Concentration:
). -
Note: Target absorbance is 0.8 – 1.2 A. If absorbance > 2.0, dilute further.
-
-
Baseline Correction:
-
Fill two quartz cuvettes with pure ethanol.
-
Run a "Baseline/Zero" scan to subtract solvent absorption.
-
-
Measurement:
-
Validation:
Part 4: Visualization of Mechanism & Workflow
Diagram 1: Synthesis & Spectral Evolution Workflow
This diagram illustrates the chemical pathway and the corresponding shift in absorption maxima.
Caption: Workflow tracking the synthesis of derivatives and the associated shifts in UV-Vis absorption maxima.
Diagram 2: Electronic Transition Energy Logic
This diagram explains why the shift occurs: the reduction of the HOMO-LUMO gap.
Caption: Schematic representation of the HOMO-LUMO gap reduction upon derivatization, leading to lower energy (longer wavelength) absorption.
References
-
NIST Chemistry WebBook. 2-Acetyl-5-bromothiophene Spectral Data.[1] National Institute of Standards and Technology.[6] Available at: [Link][1]
-
Choudhary, A. N., et al. (2011).[1] Synthesis, SAR and Biological Evaluation of Chalcone Derivatives as Antiulcer Agents. Der Pharma Chemica, 3(6), 299-306.[1] (Validating chalcone spectral shifts).
-
Babu, N. R., et al. (2025).[1][7] Synthesis, spectral characterization, crystal and molecular structure studies of 4-(5-bromo-2-thienyl)-1-(4-fluorophenyl)-3-phenyl-2-pyrazoline. ResearchGate.[7] Available at: [Link]
-
Master Organic Chemistry. UV-Visible Spectroscopy: Absorbance of Carbonyls and Conjugated Systems. Available at: [Link]
-
Omer, R. A., et al. (2024).[1][8] Bromination of Chalcone: A Study on Synthesis, Characterization, and Optoelectronic Properties.[1][3] ARO-The Scientific Journal of Koya University. Available at: [Link][1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. (PDF) The synthesis, structure and spectral properties of new long-wavelength benzodipyrroleninium-based bis-styryl dyes [academia.edu]
- 3. lasphys.com [lasphys.com]
- 4. cdn.masterorganicchemistry.com [cdn.masterorganicchemistry.com]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. Ethanone, 1-(2-thienyl)- [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. aro.koyauniversity.org [aro.koyauniversity.org]
Safety Operating Guide
Personal protective equipment for handling 1-(4,5-Dibromo-2-thienyl)-1-ethanone
Executive Safety Summary
The Molecule at a Glance This guide supersedes generic safety advice. 1-(4,5-Dibromo-2-thienyl)-1-ethanone is a halogenated thiophene derivative.[1][2] Unlike alpha-bromo ketones (which are potent lachrymators), the bromine atoms here are attached directly to the aromatic thiophene ring.[3][1][2] This renders the compound less volatile and less acutely lachrymatory, but it increases its lipophilicity and persistence.[1][2]
Critical Hazard Profile:
-
Primary Risk: Mechanical irritation (dust) and chemical irritation (skin/mucous membranes).[3][1][2]
-
Hidden Risk: High lipophilicity (LogP > 3.0 estimated).[1][2] If dissolved in organic solvents (DCM, DMSO), this compound can permeate standard nitrile gloves rapidly, carrying the brominated payload into the bloodstream.[1]
| Property | Specification | Operational Implication |
| CAS No. | 24398-37-8 | Unique identifier for waste labeling.[1][2] |
| Formula | C₆H₄Br₂OS | Halogenated waste stream (Do not incinerate in standard boilers).[1][2] |
| Mol. Weight | 283.97 g/mol | Heavy dust; settles quickly but clings to surfaces.[1][2] |
| Hazards | H315, H319, H335 | Irritant to Skin, Eyes, and Respiratory system.[3][1] |
| Solubility | Lipophilic | Insoluble in water. Soluble in DCM, Acetone, Ethyl Acetate.[3] |
The Barrier Strategy (PPE)
Expert Insight: Do not rely on a single glove type. Your barrier strategy changes based on the state of the chemical (Solid vs. Solution).[1][2]
A. Hand Protection (The "Solvent Vector" Rule)
The thiophene ring makes this molecule highly soluble in lipids (skin oils).[3][1][2]
-
Scenario 1: Handling Pure Solid (Weighing/Transfer)
-
Scenario 2: Handling Solutions (DCM, THF, Acetone)
-
Recommendation: Double-Gloving or Laminate (Silver Shield/North) .[1][2]
-
Logic: If dissolved in Dichloromethane (DCM), the solvent breaks through nitrile in <2 minutes.[3][1][2] The dissolved bromothiophene follows the solvent through the glove.[1][2]
-
Protocol: Wear a laminate inner glove and a nitrile outer glove for dexterity.[1][2]
-
B. Respiratory & Eye Protection[2][3][4]
-
Primary Control: Chemical Fume Hood.[1][2] All open-vessel operations must occur here.
-
Secondary Control (Outside Hood): If weighing outside a hood (not recommended), use a P100 particulate respirator .[1][2]
-
Eyes: Chemical Splash Goggles.[1][2] Safety glasses are insufficient due to the fine nature of brominated dusts which can bypass side-shields.[1][2]
C. PPE Decision Matrix (Visualization)
Figure 1: PPE Selection Logic based on physical state and solvent carrier.[1][2] High-permeation solvents (DCM) require laminate barriers.[1][2]
Operational Workflow: Weighing & Synthesis
Expert Insight: Brominated aromatics are prone to static charge buildup.[1][2] This causes "flying dust" during weighing, which is the #1 cause of lab contamination.[1][2]
Step 1: The "Static-Free" Weighing Protocol[2][3]
-
Preparation: Place an anti-static gun or ionizing bar inside the fume hood.[1][2]
-
Vessel: Use a glass weighing boat (plastic increases static).[3][1][2]
-
Technique:
Step 2: Solubilization & Reaction[2][3]
-
Addition: Add the solid to the solvent, not vice-versa, to prevent "puffing" of dust.[1][2]
-
Incompatibility: Avoid strong oxidizers.[1][2] While stable, the thiophene ring is electron-rich; reaction with strong nitrating or brominating agents can be vigorous.[1][2]
-
Temperature: If heating, ensure a reflux condenser is active.[1][2] The acetyl group is stable, but thermal decomposition of brominated organics can release HBr gas.[1][2]
Step 3: Decontamination[2][3]
-
Surface Cleaning: Wipe all surfaces with an acetone-soaked tissue.[1][2] The compound is lipophilic and will not be removed by water/soap alone.[1][2]
-
Verification: If available, a UV lamp (254 nm) can sometimes visualize thiophene residues (they often fluoresce or appear as dark spots on TLC plates), though this is not a guaranteed surface check method.[1]
Emergency & Disposal Protocols
Spill Response (Self-Validating System)[1][2][3]
-
Minor Spill (<5g):
-
Major Spill (>5g): Evacuate the immediate area. Don full PPE (Tyvek suit, Respirator) before re-entering.
Waste Disposal
Crucial: This is a Halogenated Organic .[1][2]
-
Segregation: Do NOT mix with "Non-Halogenated" solvents. This increases disposal costs and can violate environmental permits.[1][2]
-
Labeling: Tag as "Halogenated Solvent/Solid Waste - Contains Bromine."[1][2]
-
Destruction: Must be sent for high-temperature incineration with scrubber systems (to capture HBr/SOx).[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79335, 2-Acetyl-5-bromothiophene (Analogous Hazard Data).[1][2] Retrieved from [Link]
-
ECHA (European Chemicals Agency). C&L Inventory: Thiophene derivatives hazard classification.[1][2][4] Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
